2,2-Bis((methoxycarbonyl)amino)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-bis(methoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O6/c1-13-5(11)7-3(4(9)10)8-6(12)14-2/h3H,1-2H3,(H,7,11)(H,8,12)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXMXLOUCPJOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(C(=O)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Bis((methoxycarbonyl)amino)acetic Acid: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 2,2-bis((methoxycarbonyl)amino)acetic acid, a valuable building block in medicinal chemistry and organic synthesis. This document outlines a viable synthetic pathway, details experimental protocols, and presents key characterization data.
Introduction
This compound, also known by its synonym bis[(methoxycarbonyl)amino]acetic acid, is a unique diamino acid derivative. Its structure, featuring a geminal diamine functionality protected with methoxycarbonyl groups, makes it a useful intermediate in the synthesis of a variety of more complex molecules, including agrochemicals and pharmaceuticals.[1] The presence of both a carboxylic acid and two protected amine groups on the same carbon atom provides a scaffold for the introduction of diverse functionalities.
Physicochemical and Spectral Data
| Parameter | Value | Source |
| CAS Number | 110599-27-4 | --INVALID-LINK-- |
| Molecular Formula | C₆H₁₀N₂O₆ | --INVALID-LINK-- |
| Molecular Weight | 206.16 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK-- |
| Storage | Sealed in dry, room temperature | --INVALID-LINK-- |
| Melting Point | Data not available | |
| ¹H NMR | Data not available (Expected peaks for methoxy, methine, and N-H protons) | |
| ¹³C NMR | Data not available (Expected peaks for carbonyl, methine, and methoxy carbons) | |
| IR Spectroscopy | Data not available (Expected bands for C=O, N-H, C-O, and O-H stretches) | |
| Mass Spectrometry | Data not available (Expected molecular ion peak) |
Synthesis of this compound
The synthesis of this compound can be achieved through the acid-catalyzed condensation of glyoxylic acid with methyl carbamate. This approach is based on established methods for the preparation of N,N'-disubstituted diaminoacetic acid derivatives.
Synthetic Pathway
The overall reaction is as follows:
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
Glyoxylic acid monohydrate
-
Methyl carbamate
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add glyoxylic acid monohydrate (1.0 eq), methyl carbamate (2.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Solvent Addition: Add a sufficient volume of toluene to suspend the reactants.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue heating until no more water is collected.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a solid.
Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of the target compound.
Caption: General workflow for synthesis and characterization.
Safety Information
Based on available data, this compound should be handled with care. The following GHS hazard statements have been associated with it: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in various fields of chemical research and development. While detailed experimental characterization data is limited in the public domain, its synthesis via the acid-catalyzed condensation of glyoxylic acid and methyl carbamate presents a straightforward and viable route for its preparation. Further investigation into its reactivity and applications is warranted.
References
Technical Guide: Spectroscopic Data of 2,2-Bis((methoxycarbonyl)amino)acetic acid
Audience: This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic properties of 2,2-Bis((methoxycarbonyl)amino)acetic acid.
Introduction
This technical guide provides a detailed overview of the spectroscopic data for this compound. The information presented herein is crucial for the unambiguous identification, purity assessment, and structural confirmation of the compound, which is utilized in various research applications, including proteomics. This guide compiles nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Molecular Information
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 110599-27-4 |
| Molecular Formula | C₇H₁₀N₂O₆ |
| Molecular Weight | 222.16 g/mol |
| Chemical Structure | ![]() |
Spectroscopic Data
The following sections present the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Data |
| Solvent | DMSO-d₆ |
| Chemical Shift (δ) ppm | Multiplicity |
| 3.61 | Singlet (s) |
| 5.54 | Doublet (d) |
| 8.01 | Doublet (d) |
| 12.96 | Broad Singlet (br s) |
| Coupling Constants (J) | J = 8.4 Hz (-CH-NH-) |
| ¹³C NMR | Data |
| Solvent | DMSO-d₆ |
| Chemical Shift (δ) ppm | Assignment |
| 52.3 | 2 x -OCH₃ |
| 63.9 | -CH- |
| 157.4 | 2 x C=O (carbamate) |
| 170.8 | C=O (acid) |
Infrared (IR) Spectroscopy
| Technique | Wavenumber (cm⁻¹) | Assignment |
| Attenuated Total Reflectance (ATR) | ~3321 | N-H stretch |
| ~3015 | C-H stretch | |
| ~1741 | C=O stretch (ester) | |
| ~1721 | C=O stretch (carboxylic acid) | |
| ~1534 | N-H bend (amide II) | |
| ~1268, 1222, 1066 | C-O stretch |
Mass Spectrometry (MS)
| Technique | Ionization Mode | m/z | Assignment |
| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI+) | 223.0568 | [M+H]⁺ |
| 245.0387 | [M+Na]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the presented spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural characterization of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, >99.8% D)
-
5 mm NMR tubes
-
Volumetric glassware and pipettes
-
Filtration apparatus (e.g., syringe filter with a PTFE membrane)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
-
Instrumental Setup:
-
The NMR spectrometer should be tuned and the magnetic field shimmed using the sample to achieve optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used for ¹H NMR acquisition.
-
Typical parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds.
-
A sufficient number of scans (typically 8-16) are co-added to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is employed for ¹³C NMR.
-
Typical parameters include a 30-45° pulse width, a spectral width of 220-250 ppm, and a relaxation delay of 2 seconds.
-
A significantly larger number of scans is required compared to ¹H NMR, often several thousand, to obtain a good quality spectrum.
-
-
Data Processing:
-
The acquired Free Induction Decays (FIDs) are Fourier transformed.
-
Spectra are phased and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
-
Signal integration is performed on the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum to identify the functional groups present in this compound.
Method: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy. [1][2][3] Materials:
-
This compound (solid)
-
FTIR spectrometer equipped with a diamond ATR accessory
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Procedure:
-
Background Measurement: A background spectrum of the clean, empty ATR crystal is recorded to correct for atmospheric and instrumental absorptions. [4]2. Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is applied to ensure firm and uniform contact between the solid sample and the ATR crystal.
-
Spectrum Acquisition: The IR spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, the sample is removed, and the ATR crystal is cleaned thoroughly with a lint-free wipe soaked in isopropanol or ethanol.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass of the molecule for elemental composition confirmation.
Method: Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS).
Materials:
-
This compound
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid (optional)
-
Sample vials
Procedure:
-
Sample Preparation:
-
A stock solution of the sample is prepared at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol).
-
This stock solution is then diluted with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. [5] * The sample solution must be free of any particulate matter.
-
-
Instrumental Analysis:
-
The analysis is performed on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
The instrument is calibrated prior to analysis to ensure high mass accuracy.
-
The sample is introduced into the ESI source via direct infusion or through an LC system.
-
Data is acquired in positive ion mode over a suitable m/z range.
-
-
Data Analysis:
-
The acquired spectrum is analyzed to identify the monoisotopic peak of the protonated molecule ([M+H]⁺) and any other adducts.
-
The measured accurate mass is used to determine the elemental composition using the instrument's software, which should match the theoretical composition with an error of less than 5 ppm.
-
Logical Workflow and Visualization
The following diagram outlines the logical workflow for the spectroscopic characterization of this compound.
Caption: Logical workflow for spectroscopic analysis and structure verification.
References
An In-depth Technical Guide to 2,2-Bis((methoxycarbonyl)amino)acetic acid (CAS: 110599-27-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis((methoxycarbonyl)amino)acetic acid, with the CAS number 110599-27-4, is a geminal di-N-acylated amino acid derivative. Its unique structure, featuring two methoxycarbonylamino groups attached to the alpha-carbon of an acetic acid backbone, makes it a subject of interest in synthetic organic chemistry and drug discovery. This technical guide provides a comprehensive overview of the available information on its properties, potential synthesis, and applications, with a focus on data relevant to researchers and professionals in the field of drug development. While this compound is commercially available, detailed experimental data in the public domain is limited. This guide consolidates the known information and provides context based on related chemical structures and reactions.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 110599-27-4 | |
| Molecular Formula | C₆H₁₀N₂O₆ | |
| Molecular Weight | 206.16 g/mol | |
| Appearance | Solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported | |
| pKa | Not reported |
Spectroscopic Data
To date, public databases and peer-reviewed literature do not contain experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. However, based on its chemical structure, the expected spectral characteristics can be predicted.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple. The methoxy groups would likely appear as a singlet, and the N-H protons as a broad singlet. The alpha-proton, being a methine group, would also be a singlet.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the carboxylic acid and the carbamate groups, the alpha-carbon, and the methoxy carbons.
Predicted IR Spectrum
The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, N-H stretching of the amide groups, C=O stretching of the carboxylic acid and carbamate groups, and C-N stretching.
Predicted Mass Spectrum
The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of N-acylated amino acids, likely involving losses of the methoxycarbonyl and carboxylic acid moieties.
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A likely precursor would be 2,2-diaminoacetic acid, which could then be acylated.
A potential synthetic pathway is visualized in the following diagram:
General Experimental Protocol for N-Acylation of Amino Acids
The following is a generalized protocol for the N-acylation of an amino acid, which could be adapted for the synthesis of the target molecule.
-
Dissolution: The starting amino acid (e.g., 2,2-diaminoacetic acid) is dissolved in a suitable solvent, often an aqueous alkaline solution to deprotonate the amino groups and enhance their nucleophilicity.
-
Acylation: The acylating agent (e.g., methyl chloroformate) is added portion-wise to the reaction mixture, typically at a reduced temperature to control the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is acidified to protonate the carboxylic acid group and precipitate the product.
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization from an appropriate solvent system.
Applications in Research and Drug Development
As an intermediate, this compound holds potential in various areas of chemical and pharmaceutical research.[1] Its bifunctional nature, with two protected amino groups and a carboxylic acid, makes it a candidate for use in the synthesis of more complex molecules.
Potential as a Building Block
The structure of this compound suggests its utility as a building block in combinatorial chemistry and peptide synthesis. The protected amino groups can be selectively deprotected to allow for the stepwise addition of other molecular fragments.
Role in Agrochemical and Pharmaceutical Synthesis
It has been noted that this compound serves as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of herbicides and plant growth regulators.[1] The presence of carbamate functionalities is common in many biologically active molecules.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological activity of this compound or its involvement in any signaling pathways. However, the broader class of N-acylated amino acids and geminal diamine-containing molecules have been shown to possess diverse biological activities. Research into these related compounds may provide insights into the potential biological roles of the title compound.
The following diagram illustrates a generalized workflow for investigating the biological activity of a novel compound like this compound.
References
"2,2-Bis((methoxycarbonyl)amino)acetic acid" molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis((methoxycarbonyl)amino)acetic acid is a unique dicarbamate derivative of the simplest α-amino acid, glycine. Its structure features two methoxycarbonyl groups attached to the nitrogen atoms of a 2,2-diaminoacetic acid backbone. This configuration imparts specific chemical properties that make it a molecule of interest in various scientific domains, including synthetic organic chemistry and as a building block for more complex molecular architectures. This technical guide provides a comprehensive overview of its molecular structure, IUPAC name, and, where available, its physicochemical properties and synthetic considerations.
Molecular Structure and IUPAC Name
The definitive molecular structure and IUPAC name are fundamental for the unambiguous identification of this compound.
Molecular Structure:
The structure consists of a central alpha-carbon atom bonded to a carboxylic acid group, a hydrogen atom, and two amino groups. Each amino group is further substituted with a methoxycarbonyl group (-COOCH₃).
Chemical Formula: C₆H₁₀N₂O₆
Molecular Weight: 206.15 g/mol
CAS Number: 110599-27-4
IUPAC Name: this compound
Physicochemical Properties
A summary of the computed and, where available, experimental physicochemical data for this compound is presented below. It is important to note that experimental data for this specific compound is limited in publicly accessible literature.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₆ | - |
| Molecular Weight | 206.15 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 110599-27-4 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 8 | |
| Rotatable Bond Count | 5 | |
| Topological Polar Surface Area | 127 Ų | Computed |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Solubility | Not Available | - |
| pKa | Not Available | - |
Experimental Protocols
Conceptual Synthetic Pathway:
A potential synthesis could involve the protection of the amino groups of 2,2-diaminoacetic acid with methyl chloroformate. The general workflow for such a synthesis is outlined below.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Hypothetical Protocol:
-
Dissolution: 2,2-diaminoacetic acid is dissolved in an aqueous solution of a suitable base, such as sodium bicarbonate or sodium hydroxide, to deprotonate the amino groups and the carboxylic acid.
-
Acylation: The solution is cooled in an ice bath, and methyl chloroformate (2 equivalents) is added dropwise with vigorous stirring. The reaction is a Schotten-Baumann type acylation where the nucleophilic amino groups attack the electrophilic carbonyl carbon of the methyl chloroformate.
-
Reaction Monitoring: The progress of the reaction would be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to ensure the complete conversion of the starting material.
-
Work-up: Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) to protonate the carboxylic acid group of the product.
-
Extraction: The product is then extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product could then be purified by recrystallization from a suitable solvent system or by column chromatography.
Spectroscopic Data
Experimental spectroscopic data for this compound is not widely published. Below are the expected characteristic signals based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
A singlet for the methoxy protons (-OCH₃) is expected around 3.7 ppm.
-
A singlet for the α-proton (-CH) is anticipated, with its chemical shift influenced by the adjacent electron-withdrawing groups.
-
A broad singlet for the carboxylic acid proton (-COOH) would likely appear downfield (>10 ppm), and its presence could be confirmed by D₂O exchange.
-
A signal for the amide protons (-NH) would also be present, the chemical shift of which would be dependent on the solvent and concentration.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm).
-
A signal for the carbonyl carbons of the methoxycarbonyl groups (~155-165 ppm).
-
A signal for the α-carbon.
-
A signal for the methoxy carbons (~50-60 ppm).
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
N-H stretching vibrations from the amide groups (~3300 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).
-
Strong C=O stretching vibrations from the urethane groups (~1690-1740 cm⁻¹).
-
C-O stretching vibrations.
Mass Spectrometry (MS):
-
The mass spectrum would be expected to show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.
-
Fragmentation patterns would likely involve the loss of methoxy groups, carbon dioxide, and other characteristic fragments.
Signaling Pathways and Logical Relationships
As a synthetic building block, this compound is not typically involved in biological signaling pathways itself. Its utility lies in its potential incorporation into larger molecules, such as peptidomimetics or other complex organic structures, which may then be designed to interact with biological targets. The logical relationship of its use in synthesis is depicted in the workflow diagram above.
Conclusion
This compound is a well-defined chemical entity with potential applications as a specialized building block in organic synthesis. While detailed experimental data on its properties and synthesis are scarce in the public domain, its structure allows for predictable chemical behavior and the design of logical synthetic routes. Further research into this compound would be beneficial to fully elucidate its properties and explore its potential in the development of novel molecules for various scientific applications.
Technical Guide: Stability and Reactivity of 2,2-Bis((methoxycarbonyl)amino)acetic acid
Reference Code: TGW-20251225-87
Status: Version 1.0
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed theoretical overview of the stability and reactivity of 2,2-Bis((methoxycarbonyl)amino)acetic acid based on fundamental chemical principles and data from analogous structures. As of the date of this publication, specific experimental data for this compound (CAS RN: 110599-27-4) is not extensively available in peer-reviewed literature. The experimental protocols described herein are proposed methodologies and should be adapted and validated as necessary.
Introduction
This compound is a unique gem-dicarbamate derivative of glycine. Its structure, featuring two carbamate functionalities and a carboxylic acid on a single carbon atom, suggests a complex interplay of stability and reactivity. This guide aims to provide a comprehensive analysis of its predicted chemical behavior, offering insights for its handling, storage, and potential applications in drug development and organic synthesis. The presence of multiple functional groups—carbamates, which are known prodrug linkers, and a carboxylic acid—makes this molecule a subject of interest for chemical and pharmaceutical research.
Molecular Structure and Physicochemical Properties
The core structure of this compound is presented below. The geminal arrangement of two electron-withdrawing carbamate groups is expected to significantly influence the acidity of the carboxylic acid proton and the stability of the molecule.
An In-depth Technical Guide on 2,2-Bis((methoxycarbonyl)amino)acetic Acid: A Diaminoacetic Acid Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Bis((methoxycarbonyl)amino)acetic acid is a derivative of diaminoacetic acid, a class of compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, and potential applications. While specific experimental data for the title compound is limited in publicly available literature, this guide leverages data from closely related analogues to provide valuable insights for researchers. The document details a robust synthetic methodology, presents comparative quantitative data, and illustrates key processes through diagrams to facilitate understanding and further research in this area.
Introduction
Diaminoacetic acid and its derivatives are geminal diamines that serve as versatile building blocks in organic synthesis. The presence of two nitrogen atoms on the same carbon atom, along with a carboxylic acid moiety, provides a unique scaffold for the development of novel pharmaceuticals and functional materials. This compound, with its protected amino groups, represents a stable and synthetically accessible member of this class, making it a compound of interest for further chemical exploration.
The core structure of diaminoacetic acid derivatives offers several points for diversification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. These characteristics are critical in drug design and development, where precise molecular interactions with biological targets are paramount.
Synthesis of Diaminoacetic Acid Derivatives
The primary synthetic route to 2,2-diaminoacetic acid derivatives involves the acid-catalyzed condensation of glyoxylic acid with amides or related nitrogen nucleophiles. This method is efficient and adaptable to a variety of starting materials.
General Experimental Protocol for Acid-Catalyzed Condensation
The following protocol is a generalized procedure based on the synthesis of analogous diaminoacetic acid derivatives.[1][2][3]
Materials:
-
Glyoxylic acid monohydrate
-
Carboxamide (e.g., methyl carbamate for the synthesis of the title compound)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or elemental iodine)[1]
-
Toluene (or other suitable azeotroping solvent)
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
A mixture of glyoxylic acid monohydrate (1.0 eq), the corresponding carboxamide (2.0 eq), and the acid catalyst (0.05-0.1 eq) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.[1][3]
-
The reaction mixture is heated to reflux, and the azeotropic removal of water is monitored via the Dean-Stark trap.[1]
-
The reaction is typically allowed to proceed for several hours until the starting materials are consumed, as monitored by a suitable technique (e.g., TLC or NMR spectroscopy).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with a suitable solvent (e.g., cold toluene or diethyl ether), and dried under vacuum to afford the desired diaminoacetic acid derivative.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Data Presentation: Synthesis of Analogous Diaminoacetic Acid Derivatives
| Compound | Carboxamide | Catalyst | Time (h) | Yield (%) |
| 2a | Acetamide | PTSA | 6 | 61 |
| 2b | Propionamide | PTSA | 6 | 68 |
| 2c | Isobutyramide | PTSA | 6 | 65 |
| 2d | Pivalamide | PTSA | 6 | 63 |
| 2e | Mesyl amide | PTSA | 6 | 0 |
| 2f | Benzamide | PTSA | 6 | 73 |
| 2g | 4-Methylbenzamide | PTSA | 6 | 74 |
| 2h | 4-Methoxybenzamide | PTSA | 6 | 68 |
| 2i | 4-Chlorobenzamide | PTSA | 6 | 73 |
Data extracted from Paromov, A. E., & Sysolyatin, S. V. (2021). Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. ACS Omega.[1]
Characterization
Detailed characterization data for this compound is not available in the public domain. However, for analogous compounds, standard analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O (carbonyl) and N-H bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Potential Applications in Drug Development
Diaminoacetic acid derivatives are recognized for their potential as scaffolds in drug discovery. The ability to introduce diverse substituents allows for the creation of libraries of compounds for screening against various biological targets. While no specific biological activity has been reported for this compound, its structural features suggest potential applications as:
-
Peptidomimetics: The diaminoacetic acid core can be incorporated into peptide sequences to introduce conformational constraints or to mimic a peptide bond, potentially leading to enhanced stability and biological activity.
-
Building Blocks for Heterocyclic Synthesis: The functional groups on the diaminoacetic acid scaffold can be utilized to construct complex heterocyclic systems, which are prevalent in many approved drugs.
-
Chelating Agents: The presence of multiple heteroatoms (nitrogen and oxygen) suggests that these compounds could act as ligands for metal ions, with potential applications in chelation therapy or as diagnostic agents.
Visualizations
General Structure of Diaminoacetic Acid Derivatives
Caption: General chemical structure of 2,2-diaminoacetic acid derivatives.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of diaminoacetic acid derivatives.
Conclusion
This compound is a structurally intriguing diaminoacetic acid derivative with untapped potential. While specific research on this particular molecule is sparse, the established synthetic methodologies for this class of compounds provide a clear path for its preparation and future investigation. The versatility of the diaminoacetic acid scaffold suggests that the title compound and its analogues could be valuable tools in the development of new therapeutic agents and advanced materials. This guide provides a foundational resource for researchers to build upon, encouraging further exploration into the synthesis, characterization, and application of this promising class of molecules.
References
The Versatile Core: A Technical Guide to the Research Applications of Protected Diaminoacetic Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis and burgeoning research applications of protected diaminoacetic acids. These unique geminal diamino compounds serve as versatile building blocks in a multitude of scientific disciplines, from peptide synthesis and medicinal chemistry to materials science. This document provides a comprehensive overview of their core applications, detailed experimental protocols, and quantitative data to support further research and development.
Introduction to Protected Diaminoacetic Acids
Diaminoacetic acid, the simplest α,α-diamino acid, possesses two amino groups attached to the same carbon atom. This geminal diamine structure imparts unique chemical properties that are increasingly being exploited in synthetic chemistry. To be effectively utilized as building blocks, the nucleophilic amino groups are typically protected with standard protecting groups such as Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc). These protected diaminoacetic acids offer a stable and versatile platform for chemical elaboration.
The primary advantages of using protected diaminoacetic acids in research include:
-
Introduction of a Glyoxylyl Equivalent: N,N'-diprotected diaminoacetic acid can serve as a stable precursor to a glyoxylyl group, a highly reactive α-ketoaldehyde moiety, which is valuable in bioconjugation and peptide modification.
-
Scaffold for Peptidomimetics: The gem-diamino core provides a unique scaffold for the design of peptidomimetics with altered conformational properties and enhanced resistance to proteolytic degradation.
-
Monomers for Novel Polymers: The difunctional nature of diaminoacetic acid derivatives allows for their use as monomers in the synthesis of novel polyamides and other polymers with unique properties.
-
Precursors for Heterocyclic Compounds: These compounds are valuable starting materials for the synthesis of complex polyheterocyclic cage compounds, which are of interest in materials science and energetic materials research.
Synthesis of Protected Diaminoacetic Acids
The synthesis of N,N'-diprotected diaminoacetic acids is a critical first step for their application in further research. Below are detailed protocols for the preparation of both Fmoc- and Boc-protected diaminoacetic acid.
Synthesis of N,N'-bis(Fmoc)-diaminoacetic acid
This protocol describes a common method for the synthesis of N,N'-bis(9-fluorenylmethyloxycarbonyl)-diaminoacetic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glyoxylic acid monohydrate (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Addition of Reagents: Add sodium carbonate (3 equivalents) to the solution and stir until fully dissolved. In a separate flask, dissolve Fmoc-Cl (2.2 equivalents) in dioxane.
-
Reaction: Slowly add the Fmoc-Cl solution to the glyoxylic acid solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Workup: Acidify the reaction mixture to pH 2 with 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Reactant | Equivalents | Molecular Weight ( g/mol ) |
| Glyoxylic acid monohydrate | 1.0 | 92.06 |
| Sodium Carbonate | 3.0 | 105.99 |
| Fmoc-Cl | 2.2 | 258.70 |
Typical Yields: 60-70%
Synthesis of N,N'-bis(Boc)-diaminoacetic acid
This protocol outlines the synthesis of N,N'-bis(tert-butoxycarbonyl)-diaminoacetic acid.
Experimental Protocol:
-
Reaction Setup: Dissolve glyoxylic acid monohydrate (1 equivalent) in a mixture of tert-butanol and water (2:1).
-
Addition of Reagents: Add triethylamine (3 equivalents) to the solution. Add di-tert-butyl dicarbonate (Boc)₂O (2.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 48 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the tert-butanol. Acidify the remaining aqueous solution to pH 3 with 1 M HCl.
-
Purification: Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The product is typically purified by crystallization.
| Reactant | Equivalents | Molecular Weight ( g/mol ) |
| Glyoxylic acid monohydrate | 1.0 | 92.06 |
| Triethylamine | 3.0 | 101.19 |
| (Boc)₂O | 2.5 | 218.25 |
Typical Yields: 55-65%
Research Applications
Peptide Synthesis and Modification
A significant application of protected diaminoacetic acids is in solid-phase peptide synthesis (SPPS), where they serve as a masked glyoxylic acid equivalent. The incorporation of a protected diaminoacetic acid residue into a peptide sequence allows for the subsequent unmasking of the gem-diamino group to a reactive glyoxylyl group for site-specific ligation or modification.
Experimental Protocol for Incorporation into SPPS:
-
Resin Preparation: Swell a suitable resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Coupling of Protected Diaminoacetic Acid:
-
Pre-activate N,N'-bis(Fmoc)-diaminoacetic acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with acetic anhydride.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Chain Elongation: Repeat the deprotection and coupling steps to elongate the peptide chain.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Unmasking to Glyoxylyl Peptide: The cleaved peptide containing the diaminoacetyl residue can be treated with a base such as DBU to unmask the glyoxylyl group.[1]
Peptidomimetics and Drug Discovery
Protected diaminoacetic acids are valuable scaffolds for the development of peptidomimetics. By replacing a standard α-amino acid with a gem-diamino acid derivative, researchers can introduce significant conformational changes and improve the metabolic stability of peptides. This is a crucial strategy in drug discovery to enhance the therapeutic potential of peptide-based drugs. While specific quantitative biological activity data for a wide range of diaminoacetic acid-based peptidomimetics is still emerging, the structural novelty they offer makes them a compelling area of investigation for developing new therapeutic agents.
Synthesis of Polyheterocyclic Cage Compounds
Derivatives of diaminoacetic acid serve as key precursors for the synthesis of complex polyheterocyclic cage compounds. These intricate molecular architectures are of interest for their potential applications in high-energy materials. The synthesis typically involves the acid-catalyzed condensation of a diaminoacetic acid derivative with other building blocks to form the polycyclic framework.[2][3][4]
Table 1: Yields of Diaminoacetic Acid Derivatives from Acid-Catalyzed Condensation [2][3][4]
| Amide | Carbonyl Compound | Catalyst | Solvent | Yield (%) |
| Acetamide | Glyoxylic Acid | None | Toluene | 65 |
| Propionamide | Glyoxylic Acid | None | Toluene | 72 |
| Isobutyramide | Ethyl Glyoxylate | PTSA | Toluene | 85 |
| Mesyl Amide | Ethyl Glyoxylate | Iodine | Toluene | 92 |
PTSA: p-toluenesulfonic acid
Conclusion
Protected diaminoacetic acids are emerging as a powerful and versatile class of building blocks in chemical synthesis. Their unique geminal diamine structure opens up new avenues for the creation of complex molecules with tailored properties. From enabling novel peptide modification strategies to serving as precursors for advanced materials, the research applications of protected diaminoacetic acids are continually expanding. The detailed protocols and data presented in this guide are intended to facilitate further exploration and innovation in this exciting field. As more researchers delve into the potential of these compounds, we can anticipate the development of novel therapeutics, advanced materials, and innovative chemical methodologies.
References
An In-depth Technical Guide to 2,2-Bis((methoxycarbonyl)amino)acetic Acid as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2-bis((methoxycarbonyl)amino)acetic acid, a unique gem-diamino acid derivative, and its potential as a versatile precursor in modern organic synthesis. While direct literature on its specific applications is emerging, this document extrapolates from the known chemistry of analogous N,N'-diacylaminals and related gem-diamino compounds to present its synthetic utility.
Introduction: Unveiling a Promising Synthetic Building Block
This compound, also known as bis[(methoxycarbonyl)amino]acetic acid, is a stable, crystalline solid with the chemical formula C₆H₁₀N₂O₆. Structurally, it is a derivative of glycine where the alpha-carbon is substituted with two methoxycarbonylamino groups. This unique arrangement classifies it as an N,N'-diacylaminal of glyoxylic acid, rendering it a promising yet underexplored precursor for various synthetic transformations. Its functional groups offer multiple reaction sites, making it a potentially valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[1]
The core reactivity of this molecule is expected to revolve around its ability to act as a stable precursor to highly reactive N-acyliminium ion intermediates. This property opens avenues for its application in the construction of complex nitrogen-containing molecules, including novel amino acids, heterocycles, and peptidomimetics.
Synthesis of 2,2-Bis((alkoxycarbonyl)amino)acetic Acid Derivatives
The primary route for synthesizing 2,2-bis((alkoxycarbonyl)amino)acetic acid and its analogs involves the acid-catalyzed condensation of a glyoxylate with two equivalents of a carbamate. This reaction can be performed using either glyoxylic acid or its esters.
A general synthetic workflow is depicted below:
The following protocol for a related analogue is adapted from the work of Shutov et al. (2021) and can be modified for the synthesis of the title compound using methyl carbamate.
Materials:
-
Ethyl glyoxylate (1.0 eq)
-
Isobutyramide (2.0 eq)
-
p-Toluenesulfonic acid (PTSA) (1.5 wt %)
-
Toluene
Procedure:
-
A mixture of ethyl glyoxylate, isobutyramide, and PTSA in toluene is heated to reflux.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield ethyl 2,2-bis((isobutyrylamino))acetate.
Quantitative Data from Analogue Synthesis
The synthesis of various diaminoacetic acid derivatives has been explored, with yields depending on the nature of the amide and the catalyst used.[1] The following table summarizes representative data for the synthesis of related compounds.
| Glyoxylate Source | Amide | Catalyst | Solvent | Yield (%) | Reference |
| Ethyl Glyoxylate | Isobutyramide | PTSA | Toluene | 85 | [1] |
| Glyoxylic Acid | Acetamide | None | Toluene | 60 | [1] |
| Ethyl Glyoxylate | Propionamide | PTSA | Toluene | 82 | [1] |
| Glyoxylic Acid | Methanesulfonamide | I₂ | Toluene | 75 | [1] |
Potential Applications in Organic Synthesis
Based on the chemistry of related N,N'-diacylaminals and gem-diamino compounds, this compound can be envisioned as a precursor in several key synthetic transformations.
Under Lewis or Brønsted acid catalysis, this compound can eliminate one of the methoxycarbonylamino groups to form a highly electrophilic N-acyliminium ion. This intermediate can then be trapped by a variety of nucleophiles to afford α-substituted glycine derivatives.
This pathway allows for the introduction of a wide range of substituents at the α-position, making it a valuable tool for the synthesis of unnatural amino acids.
The dually functionalized nature of this compound makes it an attractive starting material for the synthesis of various heterocyclic systems. For instance, condensation reactions with 1,2- or 1,3-dinucleophiles could provide access to five- or six-membered nitrogen-containing heterocycles, respectively. The carboxylic acid moiety can also participate in intramolecular cyclization reactions.
The in situ generation of an N-acyliminium ion from this compound makes it a suitable candidate for multicomponent reactions (MCRs). By combining the precursor, a suitable nucleophile, and a third reactive partner, complex molecular scaffolds can be constructed in a single synthetic operation, enhancing synthetic efficiency.
Conclusion
This compound represents a promising, yet largely untapped, resource for synthetic chemists. Its straightforward synthesis and its potential to serve as a stable precursor for reactive N-acyliminium ions position it as a valuable building block for the construction of diverse and complex organic molecules. Further exploration into the reactivity and applications of this compound is warranted and is expected to unveil novel synthetic methodologies for the preparation of high-value compounds for the pharmaceutical and agrochemical industries.
References
Methodological & Application
Application Notes and Protocols for the Use of 2,2-Bis((methoxycarbonyl)amino)acetic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a key strategy in modern drug discovery and development. These unique building blocks can enhance proteolytic stability, modulate biological activity, and introduce novel structural constraints. 2,2-Bis((methoxycarbonyl)amino)acetic acid is a geminal di-protected amino acid derivative that offers a unique scaffold for creating peptidomimetics and other complex molecules. Its structure, featuring two methoxycarbonylamino groups on the alpha-carbon, allows for controlled and stepwise chemical modifications, making it a valuable tool in synthetic chemistry.[1]
These application notes provide a comprehensive guide to the potential use of this compound in solid-phase peptide synthesis (SPPS), drawing upon established methodologies for other non-canonical and sterically hindered amino acids.[2][3] While specific literature on the direct use of this compound in SPPS is not extensively available, the following protocols are based on well-established principles and are intended to serve as a detailed starting point for researchers.
Key Applications
-
Synthesis of Peptidomimetics: The unique geminal-diamino structure can be used to create novel peptide backbone modifications, potentially leading to compounds with altered secondary structures and biological functions.[4][5]
-
Introduction of a Branching Point: Following deprotection, the two amino groups can serve as points for the divergent synthesis of branched peptides or for the attachment of other moieties.
-
Development of Novel Linkers: In the context of technologies like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), this molecule could be explored as a novel linker component, offering specific conformational properties.
Data Presentation
Due to the limited specific data for this compound in peptide synthesis, the following table provides an illustrative comparison of common coupling reagents used for sterically hindered or structurally unique amino acids. This data is generalized from typical outcomes in SPPS and should be used as a guideline for reagent selection.
| Coupling Reagent | Class | Relative Efficiency for Hindered Amino Acids | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | Highly effective for hindered couplings; may require careful control of stoichiometry to avoid side reactions. |
| HCTU | Aminium/Uronium Salt | High | A cost-effective alternative to HATU with similar reactivity. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Standard and economical choice, but may be less effective for challenging couplings.[2] |
| COMU | Phosphonium Salt | Very High | Excellent for difficult couplings with low racemization. |
Experimental Protocols
The following protocols are adapted for the manual incorporation of a generic Fmoc-protected non-canonical amino acid, such as a derivative of this compound, using Fmoc-based solid-phase peptide synthesis (SPPS).
1. Resin Preparation and Swelling
-
Objective: To prepare the solid support for peptide synthesis.
-
Materials: Rink Amide resin (or other suitable resin), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Place the desired amount of resin in a fritted syringe or a dedicated peptide synthesis vessel.
-
Add DMF to completely cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation.
-
Drain the DMF and wash the resin thoroughly with DMF (3 x 5 mL per gram of resin).[2]
-
2. Fmoc Deprotection
-
Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Materials: 20% (v/v) piperidine in DMF.
-
Procedure:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15-20 minutes.[2]
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a blue color indicates a positive result).[3]
-
3. Coupling of the Protected this compound Derivative
-
Objective: To couple the protected amino acid to the deprotected N-terminus of the peptide chain on the resin.
-
Materials: Fmoc-protected this compound derivative (3 equivalents), HATU (2.9 equivalents), N,N-Diisopropylethylamine (DIPEA) (6 equivalents), DMF.
-
Procedure:
-
In a separate vial, dissolve the Fmoc-protected this compound derivative and HATU in DMF.
-
Add DIPEA to the solution to activate the carboxylic acid.
-
Immediately add the activated amino acid solution to the deprotected resin.[2]
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids, a longer coupling time or double coupling may be necessary.[3]
-
Monitor the reaction completion using the Kaiser test (a negative test, indicated by the beads remaining colorless or yellow, signifies a complete reaction).
-
Wash the resin with DMF (3 x 5 mL per gram of resin).
-
4. Capping of Unreacted Amines (Optional but Recommended)
-
Objective: To block any unreacted amino groups to prevent the formation of deletion sequences.
-
Materials: Acetic anhydride, DIPEA, DMF.
-
Procedure:
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain and wash the resin with DMF (3 x 10 mL).[3]
-
5. Cleavage and Deprotection
-
Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting groups.
-
Materials: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, cold diethyl ether.
-
Procedure:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and dry it under vacuum.
-
Prepare a fresh cleavage cocktail. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[2]
-
Add the cleavage cocktail to the dry peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
6. Purification and Analysis
-
Objective: To purify and verify the synthesized peptide.
-
Procedure:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
-
Visualizations
Caption: General workflow for solid-phase peptide synthesis (SPPS).
References
- 1. 110599-27-4(this compound) | Kuujia.com [kuujia.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,2-Bis((methoxycarbonyl)amino)acetic Acid as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis((methoxycarbonyl)amino)acetic acid is a unique trifunctional building block with potential applications in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a central carbon atom bearing a carboxylic acid and two methoxycarbonyl-protected amino groups, offers multiple reactive sites for cyclization reactions. This document provides detailed application notes and hypothetical protocols for the utilization of this compound in the synthesis of substituted barbiturates and hydantoins, which are important scaffolds in medicinal chemistry. While direct literature precedents for these specific transformations are limited, the proposed synthetic routes are based on well-established chemical principles for analogous malonamides and amino acids.
Synthesis of 5,5-Bis((methoxycarbonyl)amino)barbituric Acid
Barbiturates are a class of heterocyclic compounds based on a pyrimidine-2,4,6-trione core. They have been widely studied for their central nervous system depressant properties. The classical synthesis of barbiturates involves the condensation of a malonic acid derivative with urea. In this proposed application, this compound can serve as the malonic acid component to generate a highly functionalized barbiturate.
Proposed Reaction Pathway:
The synthesis of 5,5-Bis((methoxycarbonyl)amino)barbituric acid from this compound and urea is proposed to proceed via a condensation reaction, likely catalyzed by a base such as sodium ethoxide. The reaction involves the formation of amide bonds between the urea nitrogens and the carboxylic acid and the in-situ formed ester of the starting material, followed by cyclization.
Caption: Proposed synthesis of a barbiturate derivative.
Experimental Protocol:
Materials:
-
This compound
-
Urea
-
Sodium metal
-
Absolute Ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated and dilute)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol (100 mL). Carefully add small pieces of sodium metal (2.3 g, 0.1 mol) to the ethanol with stirring until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound (23.8 g, 0.1 mol) followed by urea (6.0 g, 0.1 mol).
-
Condensation: Heat the reaction mixture to reflux with continuous stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the residue in water (100 mL) and filter to remove any insoluble impurities. Acidify the filtrate with dilute hydrochloric acid until the pH is approximately 2-3. A white precipitate should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water and then with a small amount of cold diethyl ether. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain pure 5,5-Bis((methoxycarbonyl)amino)barbituric acid.
Quantitative Data (Hypothetical):
| Parameter | Expected Value |
| Theoretical Yield | 28.9 g |
| Expected Yield | 70-80% |
| Melting Point | >200 °C (with decomposition) |
| Purity (by HPLC) | >95% after recrystallization |
Synthesis of a Hydantoin Derivative
Hydantoins are another important class of five-membered heterocyclic compounds with a wide range of biological activities. The Urech hydantoin synthesis involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization. The amino acid functionality in this compound could potentially be exploited for the synthesis of a novel hydantoin derivative.
Proposed Reaction Pathway:
The synthesis would involve the initial formation of a ureido intermediate by the reaction of the amino groups with an isocyanate (generated in situ or used directly), followed by an intramolecular cyclization to form the hydantoin ring.
Caption: Workflow for hydantoin synthesis.
Experimental Protocol:
Materials:
-
This compound
-
Potassium isocyanate
-
Hydrochloric acid (concentrated)
-
Water
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Ureido Intermediate Formation: Dissolve this compound (23.8 g, 0.1 mol) in water (100 mL). Add a solution of potassium isocyanate (16.2 g, 0.2 mol) in water (50 mL) dropwise with stirring at room temperature. Stir the reaction mixture for 2-3 hours.
-
Cyclization: Acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2. Heat the mixture at 80-90 °C for 4-6 hours.
-
Isolation: Cool the reaction mixture in an ice bath. The hydantoin derivative is expected to precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol.
Quantitative Data (Hypothetical):
| Parameter | Expected Value |
| Theoretical Yield | 26.1 g |
| Expected Yield | 60-70% |
| Melting Point | >220 °C |
| Purity (by HPLC) | >95% after recrystallization |
Safety Precautions
-
All experiments should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Sodium metal is highly reactive with water and should be handled with extreme care.
-
Concentrated acids are corrosive and should be handled with appropriate caution.
Conclusion
This compound presents itself as a promising and versatile starting material for the synthesis of complex heterocyclic scaffolds. The protocols outlined above, though hypothetical, are based on robust and well-documented synthetic methodologies. Researchers are encouraged to adapt and optimize these procedures to explore the full potential of this unique building block in the development of novel bioactive molecules. Further experimental validation is required to confirm the feasibility and efficiency of these proposed synthetic routes.
Application Notes and Protocols for Coupling Reactions Involving 2,2-Bis((methoxycarbonyl)amino)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on specific coupling reactions involving "2,2-Bis((methoxycarbonyl)amino)acetic acid" (CAS No. 110599-27-4) is limited. The following application notes and protocols are based on the general principles of organic chemistry and the known reactivity of its functional groups, drawing parallels from structurally similar compounds. The experimental details and quantitative data provided are illustrative and should be adapted and optimized for specific research applications.
Introduction
This compound is a unique difunctionalized building block. Its structure, featuring a central carboxylic acid flanked by two methoxycarbonyl-protected amino groups, makes it a valuable intermediate in the synthesis of a variety of complex organic molecules. This compound is particularly noted for its potential application as a key intermediate in the preparation of agrochemicals and pharmaceuticals, such as herbicides and plant growth regulators[1]. The presence of multiple reactive sites allows for diverse chemical modifications, enabling the construction of novel molecular architectures.
Chemical Structure:
Key Applications
Based on its structure, "this compound" can be envisioned as a versatile scaffold in several areas of chemical synthesis:
-
Peptide Modification and Synthesis of Peptidomimetics: The gem-diamino acetic acid core can be incorporated into peptide chains to introduce unique conformational constraints or to act as a mimic of natural amino acid residues.
-
Agrochemical Synthesis: Its role as an intermediate in the synthesis of herbicides and plant growth regulators suggests its utility in creating novel bioactive compounds for agriculture[1].
-
Pharmaceutical and Drug Development: The ability to undergo various coupling reactions makes it a suitable starting material for the synthesis of complex molecules with potential therapeutic applications.
-
Combinatorial Chemistry and Library Synthesis: The difunctional nature of the molecule allows for the generation of diverse libraries of compounds for high-throughput screening.
Quantitative Data Summary (Illustrative)
Due to the lack of specific published data, the following table presents hypothetical yet plausible quantitative data for a representative amide coupling reaction of "this compound" with a generic primary amine (R-NH2) using a common coupling agent. This data is for illustrative purposes to guide experimental design.
| Entry | Coupling Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | HATU | DIPEA | DMF | 2 | 25 | 85 | >95 |
| 2 | HBTU | DIPEA | DMF | 4 | 25 | 82 | >95 |
| 3 | EDC/HOBt | NMM | DCM | 12 | 25 | 75 | >90 |
| 4 | T3P | Pyridine | EtOAc | 6 | 50 | 78 | >92 |
Abbreviations: HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU: (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), EDC: (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), HOBt: (Hydroxybenzotriazole), T3P: (Propylphosphonic Anhydride), DIPEA: (N,N-Diisopropylethylamine), NMM: (N-Methylmorpholine), DMF: (Dimethylformamide), DCM: (Dichloromethane), EtOAc: (Ethyl acetate).
Experimental Protocols
The following are detailed, generalized protocols for key coupling reactions involving "this compound". Note: These protocols are starting points and require optimization for specific substrates and scales.
General Protocol for Amide Bond Formation using HATU
This protocol describes a standard procedure for the coupling of the carboxylic acid group of "this compound" with a primary or secondary amine.
Materials:
-
This compound
-
Amine (R-NH2)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.5 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Esterification via Fischer-Speier Esterification
This protocol outlines the esterification of the carboxylic acid group.
Materials:
-
This compound
-
Alcohol (R-OH, e.g., methanol or ethanol)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize the acid with solid sodium bicarbonate.
-
Remove the excess alcohol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude ester, which can be further purified by chromatography if necessary.
Visualizations
Signaling Pathway and Logical Relationships
The following diagram illustrates the central role of "this compound" as a versatile building block leading to various potential applications.
Caption: Potential Synthetic Pathways and Applications
Experimental Workflow
This diagram outlines a general experimental workflow for a typical coupling reaction followed by purification and analysis.
Caption: General Experimental Workflow
References
Application Notes and Protocols: Synthesis of Polyheterocyclic Cage Molecules Using N,N-Disubstituted Diaminoacetic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyheterocyclic cage molecules represent a class of compounds with significant potential in medicinal chemistry and materials science.[1] Their rigid, three-dimensional structures can offer improved stability and unique pharmacokinetic properties compared to conventional flat aromatic rings, making them attractive scaffolds for drug development.[1][2] A promising and innovative strategy for synthesizing these complex structures involves the use of N,N-disubstituted diaminoacetic acid derivatives as key precursors.[3][4]
This methodology centers on an acid-catalyzed condensation reaction to form the diaminoacetic acid scaffold, followed by a critical transfunctionalization of a carboxyl group into an amino group, which then facilitates the final cyclization to create the cage structure.[3][4][5] This approach opens new avenues for creating diverse polyheterocyclic systems, including precursors for high-energy materials like cage nitramines.[3]
Synthetic Strategy and Workflow
The overall synthetic pathway begins with the condensation of various carboxamides with glyoxylic acid or its ethyl ester to produce N,N-disubstituted diaminoacetic acid derivatives.[3][5] The core of the strategy lies in the subsequent conversion of the carboxyl or ester group into a primary amino group through rearrangements like the Schmidt, Hofmann, or Curtius reactions.[3][4] This newly formed diamine intermediate is then poised for cyclization to yield the final polyheterocyclic cage molecule.
Quantitative Data Summary
The yield of N,N-disubstituted diaminoacetic acid derivatives is highly dependent on the choice of reactants, catalyst, and reaction conditions. The following table summarizes yields obtained from the acid-catalyzed condensation of various amides with glyoxylic acid or ethyl glyoxylate in toluene at reflux for 6 hours.[3][4]
| Entry | Starting Amide | Reagent | Catalyst (wt %) | Yield (%) |
| 1 | Acetamide | Glyoxylic Acid | None | 61.0 |
| 2 | Propionamide | Glyoxylic Acid | None | 68.0 |
| 3 | Isobutyramide | Glyoxylic Acid | None | 65.0 |
| 4 | Pyvalamide | Glyoxylic Acid | None | 62.0 |
| 5 | Propionamide | Glyoxylic Acid | PTSA (0.05) | 71.4 |
| 6 | Pyvalamide | Glyoxylic Acid | I₂ (0.13) | 77.7 |
| 7 | Isobutyramide | Ethyl Glyoxylate | None | 73.0 |
| 8 | Propionamide | Ethyl Glyoxylate | None | 74.0 |
| 9 | Pyvalamide | Ethyl Glyoxylate | PTSA (0.11) | 78.2 |
| 10 | Mesyl Amide | Ethyl Glyoxylate | None | 74.0 |
Data adapted from ACS Omega 2022, 7, 1311–1317.[3][4] PTSA = p-toluenesulfonic acid.
Experimental Protocols
The following protocols are based on methodologies reported for the synthesis of diaminoacetic acid derivatives, which are the foundational step for producing polyheterocyclic cages.[3]
General Protocol for Acid-Catalyzed Condensation
This procedure describes a general method for synthesizing N,N-disubstituted diaminoacetic acid derivatives via condensation in toluene.
Materials:
-
Carboxamide or sulfonamide
-
Glyoxylic acid monohydrate or Ethyl glyoxylate (50% solution in toluene)
-
Toluene
-
Catalyst (e.g., p-toluenesulfonic acid (PTSA) or Iodine (I₂))
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging the Flask: To the flask, add the starting amide, glyoxylic acid (or its ethyl ester), the chosen catalyst, and toluene as the solvent. The reactants are typically used in stoichiometric quantities.[3]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically run for 6 hours.[4][5] Water generated during the condensation is removed azeotropically using the Dean-Stark trap to drive the reaction to completion.[3][4]
-
Workup: After the reaction period, cool the mixture to room temperature.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the isolated solid with a small amount of cold solvent (e.g., toluene or acetone) to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to a constant weight.
-
Characterization: Analyze the final product using standard techniques (e.g., NMR, IR, Elemental Analysis) to confirm its structure and purity.
Specific Protocol: Synthesis of Compound 2b
This protocol provides a specific example for the synthesis of an N,N-disubstituted diaminoacetic acid derivative from isobutyramide and ethyl glyoxylate, catalyzed by PTSA.[3]
Reactants:
-
Isobutyramide ((CH₃)₂CHCONH₂): 0.87 g
-
Ethyl glyoxylate
-
p-Toluenesulfonic acid (PTSA): 0.01 g
-
Toluene
Procedure:
-
Follow the general protocol outlined above.
-
Combine isobutyramide (0.87 g), ethyl glyoxylate, and PTSA (0.01 g) in toluene.
-
Heat the mixture to reflux for 5 hours, collecting water in the Dean-Stark trap.[3]
-
Cool the reaction, filter the resulting solid, wash, and dry.
-
The expected yield for this specific reaction is approximately 0.820 g.[3]
-
Characterize the product. Expected elemental analysis for C₆H₁₀N₂O₄ (174.15): C, 41.38%; H, 5.79%; N, 16.09%.[3]
References
- 1. Polycyclic compounds: Ideal drug scaffolds for the design of multiple mechanism drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Researchers Create 3D Ring Structures for Drug Use | Technology Networks [technologynetworks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Peptidomimetics using 2,2-Bis((methoxycarbonyl)amino)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Peptidomimetics are a cornerstone of modern drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.[1][2] The incorporation of non-natural amino acids and backbone modifications can lead to compounds with enhanced therapeutic properties, including increased resistance to enzymatic degradation and improved conformational stability.[3] One such modification is the introduction of a geminal diamino alkyl unit, which can significantly alter the local electronic and conformational properties of the peptide backbone.
"2,2-Bis((methoxycarbonyl)amino)acetic acid" is a protected geminal diamino acid derivative that serves as a valuable building block for introducing a gem-diamino moiety into a peptide sequence. This modification is of significant interest in medicinal chemistry for several reasons:
-
Enhanced Proteolytic Stability: The replacement of a natural α-amino acid with a gem-diamino unit can render the adjacent peptide bonds resistant to cleavage by proteases, thereby increasing the in vivo half-life of the resulting peptidomimetic.
-
Conformational Constraint: The gem-diamino substitution can introduce local conformational constraints, which can be exploited to lock the peptidomimetic into a bioactive conformation, potentially leading to higher receptor affinity and selectivity.
-
Hydrogen Bonding Modulation: The presence of an additional N-H donor within the peptide backbone can alter the hydrogen bonding network, influencing secondary structure and interactions with biological targets.
These application notes provide a detailed, proposed methodology for the incorporation of a gem-diamino unit derived from "this compound" into a peptide sequence using solid-phase peptide synthesis (SPPS). The protocols are based on established principles of peptide chemistry and are intended to serve as a guide for researchers in the field.
Proposed Synthetic Workflow
The proposed strategy for incorporating "this compound" into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) is outlined below. This workflow involves the initial preparation of a selectively protected building block, followed by its incorporation into the growing peptide chain on a solid support.
Caption: Proposed workflow for gem-diamino peptidomimetic synthesis.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of a peptidomimetic containing a gem-diamino residue derived from "this compound". These protocols are based on standard Fmoc-SPPS procedures.[4][5]
Protocol 1: Synthesis of N-Fmoc-N'-methoxycarbonyl-2,2-diaminoacetic acid
This protocol describes the selective N-Fmoc protection of one of the amino groups of the starting material.
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.5 eq).
-
Fmoc Protection: Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq) in 1,4-dioxane dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Acidify the reaction mixture to pH 2 with 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, gradient of methanol in dichloromethane) to yield the desired N-Fmoc-N'-methoxycarbonyl-2,2-diaminoacetic acid.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of the prepared building block into a peptide chain on a Rink Amide resin.
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection (Initial): Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Amino Acid Coupling (Standard): Couple the first standard Fmoc-protected amino acid (3.0 eq) using a suitable coupling reagent such as HBTU (2.9 eq) and N,N-diisopropylethylamine (DIPEA) (6.0 eq) in DMF for 2 hours. Monitor coupling completion with a Kaiser test.
-
Incorporation of the Gem-Diamino Unit:
-
Activation: In a separate vial, pre-activate N-Fmoc-N'-methoxycarbonyl-2,2-diaminoacetic acid (2.0 eq) with HBTU (1.9 eq) and DIPEA (4.0 eq) in DMF for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide. Agitate for 4-6 hours.
-
-
Fmoc Deprotection: Remove the Fmoc group from the newly added gem-diamino unit with 20% piperidine in DMF (2 x 10 min).
-
Chain Elongation: Continue the peptide synthesis by coupling subsequent Fmoc-amino acids according to standard protocols.
Protocol 3: Cleavage and Purification
This protocol describes the final cleavage of the peptidomimetic from the resin and its purification.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and methanol (3x). Dry the resin under vacuum for at least 1 hour.
-
Cleavage: Prepare a cleavage cocktail of trifluoroacetic acid (TFA) / triisopropylsilane (TIS) / water (95:2.5:2.5 v/v/v). Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Precipitation: Filter the cleavage mixture and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold ether twice.
-
Purification: Dry the crude peptide under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final peptidomimetic using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Quantitative Data Summary
The following tables present hypothetical quantitative data for the synthesis and characterization of a model gem-diamino peptidomimetic.
Table 1: Synthesis Yields
| Step | Starting Material (mmol) | Product (mg) | Yield (%) |
| N-Fmoc-N'-methoxycarbonyl-2,2-diaminoacetic acid | 1.0 | 350 | 85 |
| Crude Peptidomimetic (after cleavage) | 0.1 (resin loading) | 95 | 75 |
| Purified Peptidomimetic (after RP-HPLC) | - | 60 | 63 |
Table 2: Characterization of Final Peptidomimetic
| Analysis Method | Parameter | Result |
| Analytical RP-HPLC | Purity | >98% |
| ESI-MS | [M+H]⁺ (calculated) | e.g., 1234.56 |
| ESI-MS | [M+H]⁺ (observed) | e.g., 1234.58 |
Logical Relationships in Synthesis
The following diagram illustrates the logical dependencies and sequence of the key stages in the synthesis of the target peptidomimetic.
References
- 1. Frontiers | Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
Application of 2,2-Bis((methoxycarbonyl)amino)acetic Acid in Combinatorial Chemistry: A Scaffold for Hydantoin Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis((methoxycarbonyl)amino)acetic acid is a versatile building block with potential applications in combinatorial chemistry for the generation of diverse molecular libraries. Its unique structure, featuring a geminal dicarbamate protecting group on a glycine scaffold, offers a strategic advantage for the synthesis of heterocyclic compounds, particularly substituted hydantoins. Hydantoins are a well-established class of compounds with a broad spectrum of biological activities, making them attractive targets in drug discovery. This document provides detailed application notes and protocols for the use of this compound in the combinatorial synthesis of hydantoin libraries.
Principle
The core application of this compound in this context is as a precursor to a key intermediate for hydantoin synthesis. The molecule can be readily converted into an N,N'-diprotected amino acid amide. This intermediate can then undergo cyclization with various building blocks to generate a library of substituted hydantoins. The diversity of the library can be introduced at multiple positions of the hydantoin ring, depending on the chosen synthetic strategy.
Application: Combinatorial Synthesis of 5,5-Disubstituted Hydantoin Libraries
This application note details a proposed method for the synthesis of a 5,5-disubstituted hydantoin library using this compound as a key starting material. The strategy involves a solution-phase parallel synthesis approach, which is amenable to automation and high-throughput screening.
Logical Workflow for Hydantoin Library Synthesis
Figure 1: A logical workflow diagram illustrating the key stages in the combinatorial synthesis of a 5,5-disubstituted hydantoin library starting from this compound.
Experimental Protocols
Protocol 1: Synthesis of N-Alkyl-2,2-bis((methoxycarbonyl)amino)acetamide (Intermediate D)
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Primary amine (R¹-NH₂)
-
Triethylamine (TEA)
-
Anhydrous Diethyl ether
-
Standard glassware for organic synthesis
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.2 equivalents of thionyl chloride dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve 1.1 equivalents of the desired primary amine (R¹-NH₂) and 1.5 equivalents of triethylamine in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure N-alkyl-2,2-bis((methoxycarbonyl)amino)acetamide intermediate.
-
Protocol 2: Parallel Synthesis of a 5,5-Disubstituted Hydantoin Library
Materials:
-
N-Alkyl-2,2-bis((methoxycarbonyl)amino)acetamide (Intermediate D from Protocol 1)
-
A library of diverse ketones (R²-CO-R³)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Ethanol or another suitable solvent
-
96-well reaction block or individual reaction vials
-
Reflux condensers (if required)
Procedure:
-
Reaction Setup:
-
In each well of a 96-well reaction block, place 1.0 equivalent of the N-alkyl-2,2-bis((methoxycarbonyl)amino)acetamide intermediate.
-
To each well, add a solution of a unique ketone (1.2 equivalents) from the ketone library in ethanol.
-
Add 2.0 equivalents of potassium carbonate to each well.
-
-
Reaction and Cyclization:
-
Seal the reaction block and heat to a temperature between 60-80 °C (this may need optimization for different ketones).
-
Allow the reactions to proceed for 12-24 hours, with stirring.
-
Monitor the progress of a representative reaction by TLC or LC-MS.
-
-
Work-up and Isolation:
-
After completion, cool the reaction block to room temperature.
-
Neutralize each reaction mixture with 1 M HCl.
-
Extract each well with ethyl acetate or another suitable organic solvent.
-
Wash the organic extracts with brine.
-
Evaporate the solvent from each well using a centrifugal evaporator or a stream of nitrogen.
-
-
Purification and Analysis:
-
The crude products can be purified using high-throughput parallel purification techniques such as preparative HPLC-MS.
-
Characterize the purified compounds by LC-MS and, for selected examples, by ¹H and ¹³C NMR to confirm the structure.
-
Data Presentation
The following table represents hypothetical data for a small, representative library of 5,5-disubstituted hydantoins synthesized using the described protocol.
| Entry | R¹ (Amine) | R² (Ketone) | R³ (Ketone) | Product Structure | Yield (%) | Purity (%) (by HPLC) |
| 1 | Benzyl | Phenyl | Methyl | 1-Benzyl-5-methyl-5-phenylhydantoin | 65 | 92 |
| 2 | Benzyl | Cyclohexyl | Cyclohexyl | 1-Benzyl-5,5-dicyclohexylhydantoin | 72 | 95 |
| 3 | Propyl | Ethyl | Ethyl | 1-Propyl-5,5-diethylhydantoin | 58 | 89 |
| 4 | Propyl | Phenyl | Phenyl | 1-Propyl-5,5-diphenylhydantoin | 68 | 94 |
Signaling Pathway Diagram (Hypothetical)
While the direct biological target of a novel hydantoin library is unknown until screened, many known hydantoin derivatives act as antagonists of the androgen receptor, which is implicated in prostate cancer. The following diagram illustrates a simplified androgen receptor signaling pathway that could be a target for a newly synthesized hydantoin library.
Figure 2: A simplified diagram of the androgen receptor signaling pathway, a potential target for hydantoin-based drug candidates. The diagram shows how a hydantoin library compound could potentially inhibit this pathway.
Conclusion
This compound serves as a valuable and flexible starting material for the combinatorial synthesis of 5,5-disubstituted hydantoin libraries. The described protocols provide a foundation for researchers to generate diverse collections of these biologically relevant heterocyclic compounds. The amenability of the proposed synthetic route to parallel synthesis makes it a powerful tool for hit identification and lead optimization in drug discovery programs. Further exploration of solid-phase synthesis strategies using this scaffold could also be a fruitful area of investigation.
Application Notes and Protocols: Site-Specific Introduction of α-Oxo Aldehyde Functionality into Peptides using a Diaminoacetic Acid Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of bioorthogonal reactive groups into peptides is a cornerstone of modern chemical biology and drug development. The α-oxo aldehyde functionality is particularly valuable due to its ability to undergo rapid and chemoselective ligation reactions, such as oxime and hydrazone formation, under mild, aqueous conditions. These reactions are instrumental in the construction of complex bioconjugates, including antibody-drug conjugates (ADCs), PEGylated peptides, and peptide-based diagnostics.
Traditionally, α-oxo aldehydes are introduced by the periodate oxidation of N-terminal serine or threonine residues. However, this method is often incompatible with peptides containing oxidation-sensitive amino acids like methionine and cysteine. To circumvent this limitation, a method utilizing a protected α,α-diaminoacetic acid derivative as a masked glyoxylic acid equivalent has been developed. This approach allows for the introduction of the α-oxo aldehyde functionality at a specific site within a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS), followed by a non-oxidative deprotection step.[1]
This application note provides detailed protocols for the incorporation of an α-oxo aldehyde group into peptides using a Fmoc-protected bis(Boc-amino)acetic acid derivative, subsequent unmasking of the aldehyde, and its application in oxime ligation.
Method Overview
The overall strategy involves three key stages:
-
Solid-Phase Peptide Synthesis (SPPS): A custom peptide is synthesized on a solid support using standard Fmoc/tBu chemistry. The N-terminal amino acid is replaced with a protected diaminoacetic acid derivative, Fmoc-bis(Boc-amino)acetic acid.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a standard trifluoroacetic acid (TFA) cocktail. The diaminoacetic acid moiety remains protected.
-
Unmasking and Ligation: The protected diaminoacetic acid is converted to the α-oxo aldehyde in solution via a base-mediated elimination. The resulting peptide aldehyde is then ready for chemoselective ligation with a hydroxylamine-containing molecule to form a stable oxime linkage.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and ligation of a model peptide.
Table 1: Synthesis and Purification Yields
| Step | Product | Starting Material | Typical Yield (%) | Purity (by RP-HPLC) |
| 1 | Fmoc-bis(Boc-amino)acetic acid | Glyoxylic acid | ~75% | >98% |
| 2 | Crude Peptide-(Boc)₂-DAA | Resin-bound peptide | ~70-80% | ~60-70% |
| 3 | Purified Peptide-(Boc)₂-DAA | Crude Peptide-(Boc)₂-DAA | ~40-50% | >95% |
| 4 | Purified Peptide-CHO | Purified Peptide-(Boc)₂-DAA | ~50-60% | >95% |
DAA: Diaminoacetic acid derivative Peptide-CHO: Peptide with α-oxo aldehyde functionality
Table 2: Oxime Ligation Reaction Parameters
| Parameter | Condition |
| Peptide-CHO Concentration | 1 mM |
| Hydroxylamine Reagent | 1.2 equivalents |
| Solvent | Acetic Acid or Aniline buffer (pH 4-5) |
| Temperature | Room Temperature |
| Reaction Time for >95% Conversion | 1.5 - 4 hours |
| Typical Yield of Purified Conjugate | 40-60% |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Protected Peptide
This protocol describes the manual synthesis of a peptide with the N-terminal Fmoc-bis(Boc-amino)acetic acid on a 0.1 mmol scale using a Rink Amide resin.[2][3]
Materials:
-
Rink Amide resin (0.1 mmol)
-
Fmoc-protected amino acids
-
Fmoc-bis(Boc-amino)acetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel. Drain the DMF.[2]
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF and agitate for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq), DIC (0.4 mmol, 4 eq), and OxymaPure® (0.4 mmol, 4 eq) in DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Coupling of Fmoc-bis(Boc-amino)acetic acid: For the final coupling step, use Fmoc-bis(Boc-amino)acetic acid following the same procedure as in step 3.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) to yield the N-terminally free amine.
-
Resin Washing and Drying: Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and methanol (3 x 1 min). Dry the resin under vacuum for at least 1 hour.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.[1]
Materials:
-
Dried peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Cleavage:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.[2]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (10 times the volume of the TFA solution).
-
A white precipitate should form.
-
-
Peptide Isolation and Washing:
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: Unmasking of the α-Oxo Aldehyde
This protocol describes the conversion of the protected diaminoacetic acid to the α-oxo aldehyde in solution.
Materials:
-
Crude or purified peptide with the protected diaminoacetic acid
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile
-
Water
-
TFA
Procedure:
-
Dissolution: Dissolve the peptide in a minimal amount of acetonitrile/water.
-
Base Treatment: Add DBU (2 equivalents) to the peptide solution.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.
-
Quenching and Acidification: Quench the reaction by adding a small amount of TFA to neutralize the DBU.
-
Purification: Purify the resulting peptide aldehyde immediately by preparative RP-HPLC.
Protocol 4: Oxime Ligation
This protocol describes the ligation of the peptide aldehyde with a hydroxylamine-containing molecule.[4]
Materials:
-
Purified peptide aldehyde
-
Hydroxylamine-containing molecule (e.g., aminooxy-PEG, aminooxy-biotin)
-
Anhydrous acetic acid or aniline buffer (0.1 M, pH 4.5)
Procedure:
-
Reaction Setup: Dissolve the purified peptide aldehyde (1 equivalent) in the chosen reaction solvent (acetic acid or aniline buffer).
-
Addition of Hydroxylamine: Add the hydroxylamine-containing molecule (1.2 equivalents) to the peptide solution.
-
Ligation: Stir the reaction mixture at room temperature for 1.5-4 hours. Monitor the reaction progress by RP-HPLC and/or LC-MS.[5][6]
-
Purification: Once the reaction is complete, purify the oxime-linked peptide conjugate by preparative RP-HPLC.
-
Characterization: Confirm the identity of the final product by mass spectrometry.
Visualizations
Caption: Experimental workflow for peptide modification.
Caption: Chemical transformation and ligation pathway.
Caption: Applications of α-oxo aldehyde peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxime ligation in acetic acid: efficient synthesis of aminooxy‐peptide conjugates | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 2,2-Bis((methoxycarbonyl)amino)acetic Acid as a Linker in Solid-Phase Synthesis
Initial Literature and Data Review
A comprehensive search of scientific databases and chemical supplier information was conducted to gather data on the application of 2,2-Bis((methoxycarbonyl)amino)acetic acid as a linker in solid-phase synthesis. This investigation sought to identify established protocols, quantitative performance data, and specific use-cases for this molecule in the context of solid-phase chemistry.
Key Findings
The search did not yield any specific application notes, peer-reviewed articles, or technical datasheets detailing the use of this compound as a linker for solid-phase synthesis. While the compound is commercially available, its utility as a linker molecule does not appear to be documented in the readily available scientific literature. Standard solid-phase synthesis literature extensively covers a variety of other linkers, such as Wang, Rink, and 2-Chlorotrityl resins, but "this compound" is not mentioned among them.
At present, there is a lack of established methods and supporting data to create detailed application notes and protocols for the use of "this compound" as a linker in solid-phase synthesis. The core requirements for this request, including quantitative data tables, detailed experimental protocols, and visualizations of its specific application, cannot be fulfilled based on the currently available information.
Further research and development would be required to determine the viability and specific conditions for employing this compound as a linker in solid-phase synthesis. Such research would need to establish:
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Methods for attaching the linker to a solid support.
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Conditions for coupling the first building block.
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The stability of the linker to various reaction conditions.
-
Effective cleavage strategies to release the synthesized molecule from the support.
-
Overall efficiency and purity of the products obtained using this linker.
Without this foundational research, the generation of the requested detailed application notes and protocols is not possible.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting "2,2-Bis((methoxycarbonyl)amino)acetic acid" Coupling Reactions
Welcome to the technical support center for "2,2-Bis((methoxycarbonyl)amino)acetic acid" coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the incorporation of this building block into peptide sequences. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide
Issue 1: Incomplete or Low-Yield Coupling of "this compound"
Symptoms:
-
Positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted primary amines.[1]
-
Identification of deletion sequences lacking the intended residue in the final product via HPLC and mass spectrometry analysis.[1]
-
Low overall yield of the desired full-length peptide.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Steric Hindrance | The two methoxycarbonylamino groups on the alpha-carbon can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This is a common issue with α,α-disubstituted amino acids.[2] |
| Solution 1: Optimize Coupling Reagent: Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids. Urnium/aminium salts like HATU, HCTU, or COMU are highly recommended over standard carbodiimide reagents like DIC/HOBt for such challenging couplings.[1][2] | |
| Solution 2: Extend Reaction Time: Increase the coupling reaction time to allow for the sterically hindered components to react. Extending the reaction from the standard 1-2 hours to 4 hours or even overnight can improve yields.[3] | |
| Solution 3: Increase Reaction Temperature: Cautiously increasing the temperature to 30-50°C may enhance the reaction rate, though this should be monitored to avoid potential side reactions.[1] | |
| Peptide Aggregation on Solid Support | As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) that mask the N-terminal amine, making it inaccessible for coupling. This is particularly problematic in glycine-rich sequences.[4] |
| Solution 1: Use Chaotropic Salts: Wash the resin with a solution of a chaotropic salt, such as 0.5 M Lithium Chloride (LiCl) in DMF, before the coupling step to disrupt secondary structures.[4] | |
| Solution 2: Change Solvent System: Utilize alternative solvents like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO to improve the solvation of the peptide chain and reduce aggregation.[4][5] | |
| Suboptimal Reagent Quality or Protocol | Degraded or impure reagents, including the amino acid derivative, coupling agents, or solvents, can significantly decrease coupling efficiency. |
| Solution 1: Verify Reagent Purity: Ensure all reagents are of high purity and have been stored correctly to prevent degradation. Use fresh, high-quality, amine-free DMF for all steps.[1][6] | |
| Solution 2: Double Coupling: If a single coupling proves insufficient (as indicated by a positive Kaiser test), performing a second coupling with a fresh batch of activated amino acid and coupling reagents can drive the reaction to completion.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the best coupling reagent to use for "this compound"?
A1: For sterically hindered amino acids like "this compound," it is highly recommended to use a high-reactivity aminium/uronium-based coupling reagent such as HATU, HCTU, or COMU.[2] These reagents are generally more effective at promoting coupling between bulky residues compared to carbodiimide-based reagents like DIC, especially when used with an additive like HOBt.[7][8]
Q2: How can I monitor the progress of the coupling reaction?
A2: The Kaiser test is a common qualitative method used to detect the presence of free primary amines on the solid support.[1][5] A positive result (blue or purple beads) indicates an incomplete reaction, while a negative result (yellow beads) suggests the coupling is complete.[1][3] For N-terminal proline, which is a secondary amine, alternative tests like the chloranil or isatin tests are more appropriate.[5]
Q3: What should I do if the Kaiser test is still positive after a double coupling?
A3: If unreacted amines remain after a second coupling attempt, it is advisable to "cap" these unreacted sites.[5] This is typically done using a solution of acetic anhydride and a non-nucleophilic base like pyridine or DIPEA in DMF.[5] Capping prevents the formation of deletion peptide impurities by blocking the unreacted N-terminal amines from participating in subsequent coupling steps.[5]
Q4: Can peptide aggregation be predicted?
A4: While not always predictable, aggregation is more likely with hydrophobic sequences and can occur as the peptide chain grows, typically between the fifth and twenty-first residues.[9] Visible clumping of the resin and its failure to swell properly are also indicators of aggregation.[4]
Experimental Protocols
Standard Protocol for Coupling of "this compound" using HATU
This protocol assumes a 0.1 mmol synthesis scale on a solid-phase resin.
-
Resin Preparation: Swell the peptide-resin in high-quality, amine-free DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then treat with a fresh 20% piperidine solution for 15 minutes to ensure complete removal of the Fmoc protecting group.[2] Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1][2]
-
Amino Acid Activation: In a separate vessel, dissolve "this compound" (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF.[2] Add a non-nucleophilic base such as DIPEA (6 equivalents, 0.6 mmol) to the mixture and allow it to pre-activate for 1-2 minutes.[2][3]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours. Given the steric hindrance, a longer coupling time is recommended.[2]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[3]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads.[2] If the test is positive (blue beads), a second coupling is recommended by repeating steps 3-5.[2] If the test is negative (yellow beads), proceed to the deprotection of the newly added residue for the next coupling cycle.
Chaotropic Salt-Assisted Coupling Protocol for Difficult Sequences
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from the standard protocol.
-
Amino Acid Activation: In a separate vessel, dissolve "this compound" (3-5 equivalents) and a coupling reagent like HBTU/HCTU (3-5 equivalents) in DMF. Add a tertiary amine base like DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[4]
-
Chaotropic Salt Addition and Coupling: To the activated amino acid mixture, add a 1 M solution of anhydrous LiCl in DMF to achieve a final LiCl concentration of 0.5 M.[4] Immediately add this final mixture to the deprotected peptide-resin and allow the coupling reaction to proceed for 1-2 hours with agitation.[4]
-
Monitoring and Washing: After the coupling period, perform a Kaiser test.[4] Once complete, wash the resin thoroughly with DMF to remove excess reagents and LiCl.[4]
Data Presentation
Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Notes |
| HATU | Aminium Salt | Very High | Highly recommended for sterically demanding couplings.[2] |
| HCTU | Aminium Salt | Very High | Similar in efficacy to HATU.[2] |
| COMU | Aminium Salt | Very High | A potent activator, may be beneficial for particularly difficult couplings.[2][3] |
| HBTU | Aminium Salt | High | A common and effective coupling reagent.[3] |
| PyBOP | Phosphonium Salt | High | Effective, but produces a carcinogenic byproduct (HMPA).[8] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Standard and economical, but often insufficient for highly hindered amino acids.[2] Can lead to racemization.[8] |
Visualization
Troubleshooting workflow for coupling reactions.
References
Technical Support Center: Optimization of Reaction Conditions for 2,2-Bis((methoxycarbonyl)amino)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Bis((methoxycarbonyl)amino)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient method for the synthesis of this compound is the acid-catalyzed condensation of glyoxylic acid with methyl carbamate. This reaction typically proceeds in a suitable solvent and may require heating to drive the reaction to completion.[1][2][3]
Q2: What are the critical parameters to control during the synthesis?
The critical parameters to optimize for this reaction include the choice of acid catalyst, reaction temperature, solvent, and the stoichiometry of the reactants. Careful control of these parameters is essential to maximize yield and minimize the formation of byproducts.[1][2]
Q3: What are the most likely side reactions or impurities I might encounter?
Common side reactions include the formation of allantoic acid derivatives from the self-condensation of glyoxylic acid with urea (if present as an impurity in methyl carbamate), and the formation of cyclic urea derivatives.[2] Incomplete reaction can also lead to the presence of starting materials or mono-substituted intermediates in the final product. Symmetrical urea formation is a potential side reaction if isocyanates are formed as intermediates under certain conditions.[4]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Regular sampling of the reaction mixture will help determine the optimal reaction time.
Q5: What are the recommended methods for purification of the final product?
Due to the polar nature of the carboxylic acid and carbamate groups, purification can be challenging. Recrystallization from a suitable solvent system (e.g., water/ethanol) is a common method.[5][6] If significant impurities are present, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol) may be necessary.[7] Ion-exchange chromatography can also be an effective technique for purifying amino acid derivatives.[8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the acid catalyst is fresh and has been stored properly. Consider screening different acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid, Lewis acids) to find the most effective one.[1][3] |
| Low Reaction Temperature | Gradually increase the reaction temperature and monitor the effect on the reaction rate and yield. Be cautious of potential side reactions at higher temperatures. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Screen a range of aprotic solvents such as toluene, chloroform, or acetone.[1][3] The use of a Dean-Stark trap with solvents like toluene can help remove water and drive the equilibrium towards the product. |
| Poor Quality of Reagents | Use high-purity glyoxylic acid and methyl carbamate. Ensure reagents are anhydrous, as water can interfere with the reaction.[4] |
| Incorrect Stoichiometry | A slight excess of methyl carbamate (e.g., 2.2 equivalents) may be beneficial to ensure complete conversion of glyoxylic acid. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Recommended Solution |
| Formation of Side Products | Optimize reaction conditions to minimize side reactions. Lowering the reaction temperature or changing the catalyst may be effective.[2] |
| Incomplete Reaction | Increase the reaction time or temperature to drive the reaction to completion. Monitor the disappearance of starting materials by TLC or HPLC. |
| Decomposition of Product | Harsh reaction conditions (e.g., excessively high temperature or strong acid concentration) can lead to product degradation. Use milder conditions where possible. |
| Contaminated Starting Materials | Ensure the purity of glyoxylic acid and methyl carbamate before starting the reaction. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| High Polarity of the Product | Use highly polar solvent systems for column chromatography (e.g., gradients of methanol in dichloromethane). Consider reverse-phase chromatography if normal-phase is ineffective.[7][9] |
| Co-elution with Impurities | If impurities have similar polarity, derivatization of the carboxylic acid to an ester may facilitate separation. The ester can then be hydrolyzed back to the acid. |
| Product is an Amorphous Solid or Oil | Attempt to induce crystallization by using a different solvent system, seeding with a small crystal, or by slow evaporation of the solvent. |
| Product is Water-Soluble | If the product is highly soluble in water, extraction with an organic solvent may be inefficient. Consider using a continuous liquid-liquid extractor or lyophilization to remove water. |
Data Presentation
Table 1: Effect of Catalyst on Reaction Yield
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-Toluenesulfonic acid (10) | 80 | 12 | 65 |
| 2 | Sulfuric acid (5) | 80 | 12 | 72 |
| 3 | Scandium triflate (5) | 80 | 12 | 78 |
| 4 | No Catalyst | 80 | 24 | <5 |
Table 2: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 110 (reflux) | 8 | 75 |
| 2 | Dichloromethane | 40 (reflux) | 24 | 55 |
| 3 | Acetonitrile | 82 (reflux) | 18 | 68 |
| 4 | Tetrahydrofuran | 66 (reflux) | 24 | 62 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glyoxylic acid (1.0 eq) and methyl carbamate (2.2 eq).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., toluene, 5 mL per mmol of glyoxylic acid) and the acid catalyst (e.g., scandium triflate, 0.05 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 8-24 hours). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Dissolve the crude product in a minimal amount of hot water or a suitable solvent mixture (e.g., ethanol/water). Allow the solution to cool slowly to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. If necessary, purify the product further by column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. diaion.com [diaion.com]
- 9. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
Common side reactions with "2,2-Bis((methoxycarbonyl)amino)acetic acid" and their prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and handling of 2,2-Bis((methoxycarbonyl)amino)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a gem-diamino acid derivative. Its structure features a central alpha-carbon bonded to a carboxylic acid group and two methoxycarbonyl-protected amino groups. This unique structure makes it a valuable building block in organic synthesis, particularly in the preparation of specialized amino acids, peptides, and other complex nitrogen-containing molecules. It serves as a key intermediate in the development of agrochemicals and pharmaceuticals.[1]
Q2: What are the most common side reactions observed during the synthesis and use of this compound?
While specific data for this exact molecule is limited in publicly available literature, based on the chemistry of related N-alkoxycarbonylamino acids and gem-diamino compounds, the following side reactions are plausible:
-
Hydrolysis: The methoxycarbonyl protecting groups can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of the unprotected diaminoacetic acid or mono-protected intermediates.
-
Decarboxylation: Like many carboxylic acids, especially those with electron-withdrawing groups, decarboxylation can occur upon heating, leading to the loss of CO2 and formation of the corresponding gem-diaminomethane derivative.
-
Racemization: If the alpha-carbon is a stereocenter, racemization can be a concern, particularly under basic conditions or during activation of the carboxylic acid for coupling reactions.
-
Over-alkylation/acylation: When used in coupling reactions, there is a potential for reaction at the nitrogen atoms of the protecting groups, although this is generally less likely under standard conditions.
Q3: How can I prevent or minimize these side reactions?
-
Control of pH: Maintain neutral or mildly acidic/basic conditions whenever possible to prevent premature deprotection or hydrolysis of the methoxycarbonyl groups.
-
Temperature Control: Avoid excessive heating to minimize the risk of decarboxylation. Reactions should be conducted at the lowest effective temperature.
-
Choice of Reagents: Use mild coupling agents and bases to prevent racemization. For example, using carbodiimides with additives like HOBt or utilizing uronium-based coupling agents can be beneficial.
-
Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Coupling Reactions | Incomplete activation of the carboxylic acid. | - Ensure coupling reagents are fresh and anhydrous.- Optimize the stoichiometry of the coupling reagents.- Consider using a different, more potent coupling agent (e.g., HATU, HCTU). |
| Steric hindrance from the two protecting groups. | - Increase reaction time and/or temperature moderately.- Use a less sterically hindered nucleophile if possible. | |
| Poor solubility of reactants. | - Screen for a more suitable solvent system.- Gentle heating may improve solubility, but monitor for decarboxylation. | |
| Presence of Unexpected Byproducts | Hydrolysis of methoxycarbonyl groups. | - Use anhydrous solvents and reagents.- Avoid prolonged exposure to strong acids or bases.- Purify the starting material to remove any hydrolyzed impurities. |
| Decarboxylation. | - Maintain lower reaction temperatures.- Minimize reaction time. | |
| Formation of N-acylated urea byproduct (with carbodiimide coupling agents). | - Add an activating agent such as HOBt or NHS to the reaction mixture. | |
| Difficulty in Product Purification | Co-elution of starting material and product. | - Optimize the chromatographic separation method (e.g., gradient, solvent system).- Consider a different purification technique, such as crystallization. |
| Presence of polar impurities. | - Perform an aqueous wash of the reaction mixture before chromatographic purification to remove water-soluble byproducts. |
Experimental Protocols
General Peptide Coupling Protocol
-
Dissolution: Dissolve this compound (1 equivalent) and the amine nucleophile (1-1.2 equivalents) in a suitable anhydrous solvent (e.g., DMF, DCM) under an inert atmosphere.
-
Activation: In a separate flask, dissolve the coupling agent (e.g., HBTU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents) in the same anhydrous solvent.
-
Coupling: Add the activation mixture to the solution containing the acid and amine at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl). Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Visualizing Reaction Workflow
DOT Script for a General Peptide Coupling Workflow
Caption: General workflow for a peptide coupling reaction.
This technical support guide is intended to assist researchers in navigating the potential challenges associated with the use of this compound. Due to the limited specific literature on this compound, the information provided is based on general principles of organic chemistry and experience with related molecules. Experimental validation and optimization are crucial for success.
References
Technical Support Center: Purification of Products from "2,2-Bis((methoxycarbonyl)amino)acetic acid" Syntheses
Welcome to the technical support center for researchers, scientists, and drug development professionals working with "2,2-Bis((methoxycarbonyl)amino)acetic acid." This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthesized products.
Frequently Asked Questions (FAQs)
Q1: What are the initial purification steps for a crude reaction mixture containing a product synthesized with "this compound"?
A common initial workup involves an aqueous extraction to remove inorganic salts and water-soluble impurities. The general procedure is as follows:
-
Quench the reaction: If necessary, cool the reaction mixture and quench any reactive reagents as per your protocol.
-
Solvent Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with a mild acid (e.g., dilute HCl) to remove basic impurities, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities and unreacted "this compound," and finally with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Q2: What are the most common impurities I might encounter?
Common impurities include:
-
Unreacted starting materials: "this compound" and other reactants.
-
Reagent byproducts: Byproducts from coupling agents or other reagents used in the synthesis.
-
Side-reaction products: Products resulting from incomplete reactions or alternative reaction pathways.
-
Solvents: Residual solvents from the reaction or workup.
Q3: Which chromatographic techniques are suitable for purifying these products?
-
Flash Column Chromatography: This is a primary technique for purifying small organic molecules. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (eluent) will depend on the polarity of your product. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, Prep-TLC can be a quick and effective method.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For highly polar compounds or for achieving very high purity, RP-HPLC is the method of choice. A C18 column with a water/acetonitrile or water/methanol gradient, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is commonly used.[1]
Q4: Can I use crystallization to purify my product?
Yes, crystallization is an excellent method for purification if your product is a solid. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures. Common solvent systems include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.
Troubleshooting Guides
Low Yield After Purification
| Potential Cause | Recommended Solution |
| Product Loss During Workup | - Minimize the number of extraction steps. - Ensure the pH of the aqueous washes is appropriate to avoid partitioning your product into the aqueous layer. - Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
| Inefficient Column Chromatography | - Optimize the solvent system using analytical Thin-Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for your product. - Ensure proper packing of the column to avoid channeling. - Do not overload the column with crude product. A general rule is 1g of crude product per 20-100g of silica gel. |
| Product Degradation | - If your product is sensitive to acid or base, use neutral extraction conditions. - For sensitive compounds, consider using a milder stationary phase for chromatography, such as neutral alumina. - Avoid prolonged exposure to high temperatures during solvent evaporation. |
| Incomplete Elution from Chromatography Column | - After your main product has eluted, flush the column with a very polar solvent (e.g., methanol) to check for any retained material. - If using RP-HPLC, ensure the final mobile phase composition is strong enough to elute all components. |
Presence of Unexpected Peaks/Impurities in Final Product
| Potential Cause | Recommended Solution |
| Co-elution of Impurities in Chromatography | - Change the solvent system for chromatography to alter the selectivity. Adding a small amount of a third solvent can sometimes dramatically improve separation. - Switch to a different stationary phase (e.g., from silica to alumina or a bonded phase). - For RP-HPLC, adjust the gradient slope or the type of organic modifier. |
| Incomplete Removal of Starting Materials | - Ensure the reaction has gone to completion by monitoring with TLC or LC-MS before workup. - If starting materials are close in polarity to the product, a different purification strategy might be needed (e.g., crystallization or derivatization). |
| Formation of Diastereomers | - If your product has multiple chiral centers, you may have formed diastereomers which can be difficult to separate. - Chiral chromatography may be necessary to separate stereoisomers. |
| Contamination from Labware or Solvents | - Ensure all glassware is thoroughly cleaned and dried. - Use high-purity solvents for chromatography and workup. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column. Alternatively, load the dissolved sample directly onto the column.
-
Elution: Begin elution with the determined solvent system, starting with a low polarity and gradually increasing it.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visual Guides
Caption: General workflow for the purification of products synthesized using "this compound".
Caption: Decision-making process for troubleshooting impure final products.
References
Technical Support Center: Managing the Stability and Degradation of 2,2-Bis((methoxycarbonyl)amino)acetic acid in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability and potential degradation of "2,2-Bis((methoxycarbonyl)amino)acetic acid" in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may be susceptible to degradation?
A1: The primary functional groups of concern are the two N-methoxycarbonyl (carbamate) linkages and the carboxylic acid group. The geminal diamino structure, where two nitrogen atoms are attached to the same carbon, may also influence the molecule's overall stability.
Q2: What are the most likely degradation pathways for this compound in aqueous solution?
A2: Based on the functional groups, the most probable degradation pathways are hydrolysis of the carbamate linkages and decarboxylation of the carboxylic acid.
-
Hydrolysis: The methoxycarbonyl groups can be hydrolyzed under both acidic and basic conditions. Basic hydrolysis is generally faster for carbamates and would lead to the formation of a carbamic acid intermediate, which is unstable and decomposes to an amine and carbon dioxide.[1][2][3] Acid-catalyzed hydrolysis can also occur, though typically at a slower rate.[4]
-
Decarboxylation: The carboxylic acid group may undergo decarboxylation, especially upon heating, to yield carbon dioxide and the corresponding gem-diaminomethane derivative.
Q3: How do pH and temperature affect the stability of this compound in solution?
A3: Both pH and temperature are expected to significantly impact the stability of the compound.
-
pH: The compound is likely to be most stable at a neutral to slightly acidic pH. In alkaline conditions (pH > 8), the rate of carbamate hydrolysis is expected to increase significantly.[1][2] In strongly acidic conditions (pH < 2), acid-catalyzed hydrolysis may become more prominent.
-
Temperature: Elevated temperatures will accelerate both hydrolysis and potential decarboxylation reactions.[5] Therefore, it is recommended to store solutions of this compound at refrigerated temperatures (2-8 °C) or frozen to minimize degradation.
Q4: Is this compound sensitive to light?
A4: While there is no specific data on the photosensitivity of this compound, N-protected amino acids can be susceptible to photolytic degradation.[6] It is a good laboratory practice to protect solutions from direct light, especially UV light, by using amber vials or storing them in the dark to prevent potential photodegradation.
Q5: What are the potential degradation products I should monitor for?
A5: The primary degradation products to monitor would be those resulting from the hydrolysis of one or both carbamate groups and decarboxylation. These could include:
-
2-((Methoxycarbonyl)amino)-2-aminoacetic acid (from single hydrolysis)
-
2,2-Diaminoacetic acid (from double hydrolysis)
-
Methanol (byproduct of hydrolysis)
-
Carbon dioxide (from both hydrolysis and decarboxylation)
-
Bis(methoxycarbonylamino)methane (from decarboxylation)
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of parent compound peak in HPLC analysis. | Hydrolysis due to high pH. | Ensure the pH of your solution is neutral or slightly acidic (pH 5-7). Use buffered solutions to maintain pH stability. Prepare solutions fresh before use. |
| Thermal degradation. | Store stock solutions and samples at 2-8°C or frozen (-20°C). Avoid repeated freeze-thaw cycles. Minimize the time samples are kept at room temperature. | |
| Appearance of multiple new peaks in the chromatogram. | Multiple degradation pathways occurring. | Conduct a forced degradation study to identify the degradation products under specific stress conditions (acid, base, heat, light, oxidation). This will help in understanding the degradation profile. |
| Interaction with other components in the solution. | Evaluate the compatibility of the compound with other excipients or solutes in your formulation. Simplify the solution matrix if possible to identify the source of interaction. | |
| Inconsistent results between experiments. | Variability in solution preparation or storage. | Standardize the protocol for solution preparation, including the source and quality of solvents and buffers. Implement strict storage conditions and track the age of the solutions. |
| Photosensitivity. | Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.[6] | |
| Precipitation of the compound from solution. | Poor solubility at the working pH. | Determine the solubility of the compound at different pH values. The carboxylic acid group's ionization state will be pH-dependent, affecting solubility. |
| Formation of insoluble degradation products. | Analyze the precipitate to identify its composition. This can provide clues about the degradation pathway. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water and acetonitrile
-
pH meter
-
HPLC system with UV or MS detector
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂.
-
Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., a photostability chamber). Include a dark control wrapped in aluminum foil.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). Take samples at different time points.
-
Sample Analysis: Analyze the samples by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
1. Instrumentation:
-
HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
UV detector set at an appropriate wavelength (determined by UV scan) or a mass spectrometer.
2. Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
3. Gradient Elution:
-
A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds. An example gradient is: 0-5 min (5% B), 5-20 min (5-95% B), 20-25 min (95% B), 25-26 min (95-5% B), 26-30 min (5% B).
4. Flow Rate:
-
1.0 mL/min
5. Injection Volume:
-
10 µL
6. Column Temperature:
-
30°C
Data Presentation
Table 1: Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Temperature | Duration | Expected Degradation (%) | Major Degradation Products |
| 0.1 M HCl | 60°C | 72 h | 5 - 15% | 2-((Methoxycarbonyl)amino)-2-aminoacetic acid |
| 0.1 M NaOH | Room Temp | 24 h | 20 - 50% | 2,2-Diaminoacetic acid, Methanol, CO₂ |
| 3% H₂O₂ | Room Temp | 72 h | < 5% | Minimal degradation expected |
| Heat | 80°C | 72 h | 10 - 30% | Decarboxylation and hydrolysis products |
| Light (UV/Vis) | Room Temp | 72 h | 5 - 20% | Photodegradation products |
Note: The expected degradation percentages are hypothetical and should be confirmed by experimental data.
Visualizations
Caption: Predicted degradation pathways for this compound.
References
- 1. Basic hydrolysis of methyl carbamates to amines : John Harry MacMillan Ph.D. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 2. server.ccl.net [server.ccl.net]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Avoiding epimerization in reactions with "2,2-Bis((methoxycarbonyl)amino)acetic acid" derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2,2-Bis((methoxycarbonyl)amino)acetic acid" and its derivatives. The primary focus is on preventing epimerization and maintaining stereochemical integrity during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary applications?
A1: "this compound," also known as bis[(methoxycarbonyl)amino]acetic acid (CAS No: 110599-27-4), is a gem-diamino acid derivative.[1] It serves as a specialized organic compound used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, with two methoxycarbonylamino groups attached to the alpha-carbon, makes it a valuable building block for creating complex molecules with controlled stereochemistry.
Q2: What is epimerization and why is it a concern when working with derivatives of "this compound"?
A2: Epimerization is a chemical process that alters the configuration at one of multiple stereocenters in a chiral molecule. In the context of "this compound" derivatives, the concern is the potential loss of stereochemical integrity at the alpha-carbon (the carbon atom to which the two nitrogen groups and the carboxylic acid are attached). This can occur through the removal of the alpha-proton by a base, leading to a planar intermediate that can be re-protonated from either side, resulting in a mixture of diastereomers. Such a loss of stereochemical purity can have significant consequences in drug development, as different stereoisomers can exhibit vastly different biological activities and toxicities.
Q3: How acidic is the alpha-proton in "this compound" derivatives, and how does this relate to epimerization risk?
Q4: Are there synthetic routes to gem-diamino acid derivatives that are known to preserve stereochemistry?
A4: Yes. The synthesis of N,N'-protected gem-diamino compounds from N-protected L-α-amino acids has been achieved through methods like the Hofmann and Curtius rearrangements.[3][4] These reactions are reported to proceed with retention of the original stereochemistry of the starting amino acid, suggesting that the alpha-proton is not abstracted under these conditions.[3] This provides a valuable strategy for preparing stereochemically pure gem-diamino acid derivatives.
Troubleshooting Guide: Avoiding Epimerization
This guide provides solutions to common issues encountered during reactions with "this compound" derivatives.
| Issue | Possible Cause | Recommended Solution |
| Formation of Diastereomeric Mixtures | Use of Strong Bases: Strong bases can readily abstract the acidic alpha-proton, leading to epimerization. | - Utilize milder bases: Employ non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine instead of stronger bases like sodium hydroxide or alkoxides.- Careful Stoichiometry: Use the minimum necessary amount of base to neutralize acid byproducts. |
| Elevated Reaction Temperatures: Higher temperatures provide the activation energy for proton abstraction and epimerization. | - Maintain Low Temperatures: Conduct reactions at or below room temperature whenever possible. For particularly sensitive substrates, cooling to 0°C or lower is recommended. | |
| Prolonged Reaction Times: Extended exposure to basic or acidic conditions can increase the extent of epimerization. | - Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC or LC-MS to determine the optimal reaction time and avoid unnecessary exposure to harsh conditions. | |
| Low Diastereoselectivity in Coupling Reactions | Inappropriate Coupling Reagent: Some peptide coupling reagents, especially when used in combination with strong bases, can promote epimerization. | - Select Epimerization-Suppressing Reagents: Utilize coupling reagents known to minimize epimerization, such as carbodiimides (e.g., DCC, DIC) in the presence of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).- Consider Phosphonium or Uronium Salt Reagents: Reagents like PyBOP or HATU can be effective, but their use should be carefully optimized with respect to the base and reaction time. |
| Solvent Effects: The polarity of the solvent can influence the stability of the enolate intermediate and the rate of epimerization. | - Choose Appropriate Solvents: Apolar solvents may reduce the rate of epimerization but can also lead to solubility issues. A careful balance must be struck. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often preferred over more polar aprotic solvents like dimethylformamide (DMF) when epimerization is a concern. |
Experimental Protocols
General Protocol for Peptide Coupling with "this compound" to Minimize Epimerization
This protocol provides a starting point for coupling "this compound" with an amino ester while minimizing the risk of epimerization.
-
Reactant Preparation:
-
Dissolve "this compound" (1 equivalent) and the amino ester hydrochloride salt (1.1 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
-
Coupling Reagent Addition:
-
In a separate flask, dissolve 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM.
-
Slowly add the DCC/HOBt solution to the cooled solution of the acid and amine.
-
-
Base Addition:
-
Slowly add N,N-diisopropylethylamine (DIEA) (1.1 equivalents) to the reaction mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction at 0°C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Logical Workflow for Troubleshooting Epimerization
Caption: A stepwise guide to troubleshooting epimerization issues.
Signaling Pathway of Base-Catalyzed Epimerization
Caption: Mechanism of base-catalyzed epimerization via a planar enolate.
References
Influence of catalysts on the synthesis of diaminoacetic acid derivatives.
Welcome to the technical support center for the synthesis of diaminoacetic acid derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of diaminoacetic acid derivatives via condensation of glyoxylic acid and amides?
A1: The most common catalysts are acid catalysts. Protic acids like p-toluenesulfonic acid (PTSA) and 2-naphthalenesulfonic acid are frequently used.[1] Lewis acids such as iron(III) chloride, copper(III) chloride, and boron trifluoride ethyl etherate can also be employed.[1][2] Recent studies have shown that elemental iodine (I₂) can be a highly effective catalyst, in many cases providing higher yields than PTSA.[1][2][3][4]
Q2: I am observing significant resinification (dark brown mixture) in my reaction. What could be the cause and how can I minimize it?
A2: Resinification can be a significant issue, particularly when using certain catalysts and starting materials. Using elemental iodine (I₂) as a catalyst instead of PTSA has been shown to produce fewer resinification products.[1][3] Additionally, some starting materials, like formamide, are unstable under typical condensation conditions and can decompose, leading to a dark brown reaction mixture.[1][3] In such cases, considering alternative starting materials may be necessary.
Q3: My reaction yield is lower than expected. What factors could be influencing this?
A3: Several factors can lead to low yields. These include:
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Catalyst Choice: The choice of catalyst significantly impacts the yield. For many amides, elemental iodine provides higher yields compared to PTSA.[1] However, for some specific substrates, PTSA might be superior.[1]
-
Reaction Time and Temperature: Insufficient reaction time or a temperature too low for active condensation can result in low yields.[1][2] Most syntheses are conducted at reflux.[1][2]
-
Basicity of the Amide: The structure and basicity of the starting amide influence the condensation process.[1][2][4] For instance, electron-withdrawing groups in the carboxamide can make it more susceptible to hydrolysis, reducing the yield of the desired product.[1]
-
Hydrolysis of Starting Materials: Amides like formamide and acetamide are particularly prone to hydrolysis when an acid catalyst is added, leading to decreased yields.[1]
Q4: Can I run the synthesis without a catalyst?
A4: Yes, the synthesis of diaminoacetic acid derivatives can proceed without an added catalyst in some cases.[1][3] This approach may be suitable when condensing glyoxylic acid with low-basicity carboxamides like acetamide or some moderate-basicity carboxamides such as propionamide.[1][3]
Q5: What is the best solvent for this reaction?
A5: Toluene is often the solvent of choice, especially for acid-catalyzed condensations at reflux.[1][2] Other aprotic solvents like chloroform, acetone, and benzene have been found to have boiling points that are too low for efficient condensation with many amides.[1] The use of a Dean-Stark trap with toluene is also common to remove the water formed during the reaction and drive the equilibrium towards the products.[1][2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of diaminoacetic acid derivatives.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Ineffective Catalyst | Compare the efficacy of PTSA and elemental iodine for your specific substrates. Iodine has been shown to increase yields for a variety of amides.[1] |
| Sub-optimal Reaction Time | Ensure the reaction is running for a sufficient duration. For many systems, 6 hours at reflux is adequate for the reaction to complete.[2][3] Monitor the reaction progress using techniques like TLC or HPLC. |
| Inappropriate Solvent | Toluene at reflux is generally the most effective solvent.[1][2] Solvents with lower boiling points may not provide enough energy for the condensation to proceed efficiently.[1] |
| Starting Material Decomposition | Highly unstable amides like formamide may decompose under the reaction conditions.[1][3] Consider using a more stable amide if possible. |
| Amide Basicity | The basicity of the amide plays a crucial role. For low-basicity amides, a catalyst might not be necessary, while for others, the choice of catalyst is critical.[1][3] |
Problem 2: Formation of By-products and Resinification
| Potential Cause | Suggested Solution |
| Catalyst-Induced Side Reactions | PTSA can sometimes lead to more resinification compared to elemental iodine.[1] Switching to iodine can lead to a cleaner reaction. |
| Side Reactions with Iodine | For some specific substrates, elemental iodine can participate in side reactions, leading to decreased yields of the desired product.[1] In such cases, PTSA may be the better catalyst. |
| Thermal Decomposition | Prolonged heating or excessively high temperatures can lead to the decomposition of reactants and products. Ensure the reflux temperature is appropriate for the chosen solvent and substrates. |
Data Presentation: Catalyst Comparison
The following tables summarize the yield of diaminoacetic acid derivatives (compounds 2a-i ) from the condensation of various amides with glyoxylic acid or ethyl glyoxylate, comparing reactions without a catalyst, with PTSA, and with elemental iodine (I₂). All reactions were performed in toluene at reflux.
Table 1: Yields of Compounds 2a-i without Catalyst (Data extracted from Terekhova et al., ACS Omega, 2021)[1]
| Compound | Amide | Glyoxylic Acid / Ethyl Glyoxylate | Time (h) | Yield (%) |
| 2a | Acetamide | Glyoxylic Acid | 6 | 61.3 |
| 2b | Propionamide | Glyoxylic Acid | 6 | 65.4 |
| 2c | Isobutyramide | Glyoxylic Acid | 6 | 67.9 |
| 2d | Pivalamide | Glyoxylic Acid | 6 | 63.2 |
| 2e | Mesyl amide | Ethyl Glyoxylate | 6 | 30.0 |
| 2f | Benzamide | Ethyl Glyoxylate | 6 | 73.1 |
| 2g | Nicotinamide | Ethyl Glyoxylate | 6 | 73.9 |
| 2h | Isonicotinamide | Ethyl Glyoxylate | 6 | 70.2 |
| 2i | Mesyl amide | Glyoxylic Acid | 6 | 0 |
Table 2: Yields of Compounds 2a-i with PTSA Catalyst (Data extracted from Terekhova et al., ACS Omega, 2021)[1]
| Compound | ω(PTSA), % | Time (h) | Yield (%) |
| 2a | 0.12 | 3 | 60.5 |
| 2b | 0.06 | 3 | 70.1 |
| 2c | 0.06 | 3 | 72.3 |
| 2d | 0.06 | 4 | 64.5 |
| 2e | 0.11 | 3 | 68.2 |
| 2f | 0.12 | 3 | 74.3 |
| 2g | 0.12 | 3 | 75.2 |
| 2h | 0.12 | 3 | 77.1 |
| 2i | 0.11 | 3 | 25.4 |
Table 3: Yields of Compounds 2a-i with Iodine (I₂) Catalyst (Data extracted from Terekhova et al., ACS Omega, 2021)[1]
| Compound | ω(I₂), % | Time (h) | Yield (%) |
| 2a | 0.12 | 3 | 70.2 |
| 2b | 0.06 | 3 | 70.5 |
| 2c | 0.06 | 3 | 65.3 |
| 2d | 0.06 | 4 | 72.8 |
| 2e | 0.11 | 3 | 78.1 |
| 2f | 0.12 | 3 | 75.1 |
| 2g | 0.12 | 3 | 76.3 |
| 2h | 0.12 | 3 | 78.3 |
| 2i | 0.11 | 3 | 15.1 |
Experimental Protocols
General Procedure for the Acid-Catalyzed Synthesis of Diaminoacetic Acid Derivatives
This protocol is based on the methods described by Terekhova et al. in ACS Omega (2021).[1]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap can be included), add the appropriate amide (1 equivalent).
-
Solvent Addition: Add toluene as the solvent. The concentration will depend on the specific scale of the reaction.
-
Aldehyde/Ester Addition: Add either glyoxylic acid or ethyl glyoxylate (0.5 equivalents).
-
Catalyst Addition: Add the acid catalyst. For PTSA, a typical loading is 0.06-0.12 wt %. For elemental iodine, a loading of 0.06-0.12 wt % is generally used.
-
Reaction: Heat the reaction mixture to reflux and maintain for the desired time (typically 3-6 hours). Monitor the progress of the reaction by a suitable analytical method (e.g., TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold toluene, and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2,2-Bis((methoxycarbonyl)amino)acetic Acid and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization of "2,2-Bis((methoxycarbonyl)amino)acetic acid" and a common alternative, N-(9-Fluorenylmethoxycarbonyl)glycine (Fmoc-Gly-OH). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established analytical principles for N-protected amino acids with documented data for Fmoc-Gly-OH to provide a comprehensive analytical framework.
Introduction to the Compounds
This compound is a geminal diamino acid derivative where both amino groups on the alpha-carbon are protected with methoxycarbonyl groups. Such compounds are of interest in synthetic organic chemistry and drug discovery as potential building blocks for peptidomimetics and other complex molecules. Its structural features suggest it may serve as a constrained dipeptide mimic or a precursor to unique heterocyclic systems.
N-(9-Fluorenylmethoxycarbonyl)glycine (Fmoc-Gly-OH) is a widely used building block in solid-phase peptide synthesis.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group is base-labile, allowing for orthogonal deprotection strategies in complex syntheses.[2][3] Its well-defined analytical characteristics make it an excellent benchmark for comparison.
Comparative Analytical Data
The following tables summarize the expected and documented analytical data for the two compounds.
| Property | This compound | N-(9-Fluorenylmethoxycarbonyl)glycine (Fmoc-Gly-OH) | Data Source |
| Molecular Formula | C₆H₁₀N₂O₆ | C₁₇H₁₅NO₄ | [1][4] |
| Molecular Weight | 206.16 g/mol | 297.30 g/mol | [1][4] |
| Appearance | Expected to be a solid | White powder | [1] |
| Purity (Typical) | >97% (as commercially available) | >99% (synthesis grade) | [1][4] |
Table 1: Comparison of the fundamental properties of this compound and Fmoc-Gly-OH.
| Analytical Technique | Expected/Observed Data for this compound | Observed Data for N-(9-Fluorenylmethoxycarbonyl)glycine (Fmoc-Gly-OH) |
| ¹H NMR | Expected signals for methoxy (CH₃), methine (CH), and amide (NH) protons. | Characteristic signals for the fluorenyl group ( aromatic protons ~7.3-7.8 ppm), the methylene protons of the glycine (~3.7 ppm), and the CH and CH₂ of the Fmoc group (~4.2-4.4 ppm).[5] |
| ¹³C NMR | Expected signals for carbonyl (C=O), methoxy (CH₃), and alpha-carbon (CH). | Signals corresponding to the carbonyl carbon (~171 ppm), the carbons of the Fmoc group, and the alpha-carbon of glycine (~44 ppm). |
| Mass Spectrometry (ESI-MS) | Expected [M-H]⁻ ion in negative mode and [M+Na]⁺ in positive mode. Fragmentation may involve loss of the methoxycarbonyl groups. | [M-H]⁻ in negative mode and [M+H]⁺ or [M+Na]⁺ in positive mode. Characteristic fragmentation includes the loss of the Fmoc group. |
| HPLC (Reversed-Phase) | Expected to be retained on a C18 column with a mobile phase of acetonitrile/water with an acid modifier (e.g., TFA). | Well-defined retention time on C18 columns. Elution gradient can be optimized for purity assessment.[6] |
| Infrared (IR) Spectroscopy | Expected characteristic absorptions for N-H stretching, C=O stretching (urethane and carboxylic acid), and C-O stretching. | Strong absorptions for C=O stretching (urethane and carboxylic acid), N-H stretching, and aromatic C-H stretching. |
Table 2: Comparative summary of expected and observed data from key analytical techniques.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of N-protected amino acids and can be adapted for both compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The purity of the analyte is determined by comparing the area of its peak to the total area of all peaks in the chromatogram.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample: 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water)
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject 10 µL of the sample.
-
Run a linear gradient from 5% to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to the initial conditions and re-equilibrate for 5 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm for the peptide bond and 265 nm for the Fmoc group).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Sample: 5-10 mg of the compound
Procedure:
-
Dissolve the sample in ~0.6 mL of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H spectrum and assign the chemical shifts in both spectra to the corresponding atoms in the molecular structure.
Mass Spectrometry (MS) for Molecular Weight Verification
Principle: Mass spectrometry measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like protected amino acids.
Instrumentation and Materials:
-
Mass spectrometer with an ESI source
-
Syringe pump for direct infusion or an LC system for LC-MS
-
Solvent: A suitable solvent for dissolving the sample and for the mobile phase (e.g., acetonitrile/water with 0.1% formic acid).
-
Sample: ~0.1 mg/mL solution of the compound.
Procedure:
-
Tune and calibrate the mass spectrometer.
-
Introduce the sample into the ESI source via direct infusion or LC-MS.
-
Acquire mass spectra in both positive and negative ion modes.
-
Analyze the spectra to identify the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and confirm the molecular weight.
-
If necessary, perform tandem MS (MS/MS) to obtain structural information from the fragmentation pattern.
Visualizations
The following diagrams illustrate the logical workflow for the analytical characterization of N-protected amino acids and a comparison of the protecting groups.
Caption: A generalized workflow for the analytical characterization of N-protected amino acids.
Caption: Key differences between Methoxycarbonyl and Fmoc protecting groups in the context of synthesis and analysis.
Conclusion
The analytical characterization of "this compound" can be effectively achieved using standard techniques employed for other N-protected amino acids, such as HPLC, NMR, and mass spectrometry. While specific, published experimental data for this compound is scarce, the provided protocols for the well-characterized analogue, Fmoc-Gly-OH, serve as a robust starting point for method development. The primary differences in the analytical behavior of these two compounds will stem from the nature of their respective protecting groups, particularly in terms of their cleavage conditions and UV-Vis spectral properties. Researchers working with "this compound" should adapt the outlined methodologies to account for its unique structural features to ensure accurate and reliable characterization.
References
- 1. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Mass-spectrometric determination of the amino acid sequences in peptides isolated from the protein silk fibroin of Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc-Gly-OH(29022-11-5) 1H NMR [m.chemicalbook.com]
- 6. teledyneisco.com [teledyneisco.com]
Validation of Synthesis Pathways for 2,2-Bis((methoxycarbonyl)amino)acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic pathways for obtaining N,N'-protected 2,2-diaminoacetic acid derivatives, with a focus on the validation of a plausible pathway for "2,2-Bis((methoxycarbonyl)amino)acetic acid." This compound serves as a valuable building block in medicinal chemistry and peptide synthesis, where the dual methoxycarbonyl protecting groups offer a stable yet readily cleavable functionality.[1][2] This document outlines a primary synthesis method based on well-documented acid-catalyzed condensations and compares it with alternative synthetic strategies. Experimental data from analogous syntheses are presented to provide a basis for validation and optimization.
Comparison of Synthesis Pathways
The primary pathway considered for the synthesis of this compound is the acid-catalyzed condensation of glyoxylic acid with methyl carbamate. This method is a variation of a well-established route for creating N,N'-disubstituted diaminoacetic acid derivatives.[3][4] Alternative pathways common in amino acid and peptide synthesis include the Strecker synthesis and solid-phase synthesis techniques utilizing protecting groups.
| Pathway | Starting Materials | Key Reagents/Catalysts | General Yields | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Condensation | Glyoxylic acid, Methyl carbamate | p-Toluenesulfonic acid (PTSA) or Iodine (I₂) | 60-80% (analogous reactions)[3][4] | Straightforward, one-pot reaction; uses readily available starting materials. | Requires careful control of reaction conditions to avoid side products; catalyst optimization may be needed. |
| Strecker Synthesis | Glyoxylic acid, Ammonia, Cyanide source | - | Variable | Versatile method for α-amino acid synthesis.[5] | Use of highly toxic cyanide; multi-step process involving hydrolysis.[5] |
| Solid-Phase Synthesis | Resin-bound starting material | Fmoc or Boc protecting groups, coupling reagents | High for peptide synthesis | Well-suited for automated synthesis and complex molecules.[6] | Less practical for bulk synthesis of a single small molecule; involves multiple protection/deprotection steps. |
Experimental Protocols
Key Experiment: Acid-Catalyzed Condensation for N,N'-Diacyl-2,2-diaminoacetic Acid Derivatives
This protocol is adapted from established procedures for the synthesis of analogous N,N'-disubstituted diaminoacetic acid derivatives.[3][4]
Materials:
-
Glyoxylic acid monohydrate
-
Amide (e.g., Acetamide, Propionamide, for analogy)
-
p-Toluenesulfonic acid (PTSA) or Iodine (I₂)
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
A mixture of glyoxylic acid monohydrate (1 equivalent), the corresponding amide (2 equivalents), and a catalytic amount of PTSA (e.g., 0.05-0.15 wt %) or I₂ is prepared in toluene.[3][4]
-
The reaction mixture is heated to reflux with azeotropic removal of water using a Dean-Stark trap.[3]
-
The reaction progress is monitored by a suitable method (e.g., TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated. Isolation may involve filtration if the product precipitates, or evaporation of the solvent followed by purification.
-
Purification is typically achieved by recrystallization from an appropriate solvent.
Note: The optimal catalyst, its concentration, and the reaction time are dependent on the specific amide used. For instance, studies have shown that iodine can be a more efficient catalyst than PTSA in certain cases, leading to higher yields in shorter reaction times.[3][4]
Data Presentation: Comparative Yields
The following table summarizes the yields obtained for the synthesis of various N,N'-diacyl-2,2-diaminoacetic acid derivatives using the acid-catalyzed condensation method with PTSA and I₂ as catalysts. This data provides a strong indication of the expected efficiency of this pathway for the synthesis of this compound.
| Amide Reactant | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Acetamide | PTSA | 3 | 67.9 | [3] |
| Acetamide | I₂ | 3 | 73.0 | [3] |
| Propionamide | PTSA | 3 | 77.1 | [3] |
| Propionamide | I₂ | 3 | 78.0 | [3] |
| Isobutyramide | PTSA | 4 | 64.5 | [3] |
| Isobutyramide | I₂ | 3 | 74.0 | [3] |
Mandatory Visualizations
Caption: Proposed synthesis pathway for this compound.
Caption: General experimental workflow for acid-catalyzed condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Bis[(methoxycarbonyl)amino]acetic acid [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of "2,2-Bis((methoxycarbonyl)amino)acetic acid" with other diamino acid reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and modification, the choice of building blocks is paramount to achieving desired therapeutic properties and manufacturing efficiency. Diamino acids, a class of non-proteinogenic amino acids, offer versatile scaffolds for introducing functionalities, creating cyclic peptides, and enhancing the stability of peptide-based drugs. This guide provides a comparative analysis of "2,2-Bis((methoxycarbonyl)amino)acetic acid" and other prominent diamino acid reagents, offering insights into their potential applications and performance based on available data.
While direct comparative studies on the performance of this compound are not extensively documented in peer-reviewed literature, this guide will draw on its structural characteristics to infer its potential utility and compare it with well-established alternatives like 2,3-Diaminopropionic acid (Dap) and 3,4-Diaminobenzoic acid (Dbz) derivatives.
Overview of Diamino Acid Reagents
Diamino acids are characterized by the presence of two amino groups, which can be orthogonally protected to allow for selective chemical modifications. This feature makes them invaluable in solid-phase peptide synthesis (SPPS) and for the construction of complex biomolecules.
-
This compound: This synthetic amino acid features two methoxycarbonyl-protected amino groups on the alpha-carbon. This gem-diamino structure is unique and could offer distinct conformational constraints within a peptide backbone. Its potential applications lie in creating novel peptide mimetics and as a linker in bioconjugation.
-
2,3-Diaminopropionic Acid (Dap) Derivatives: Dap is a widely used non-proteinogenic amino acid in peptide chemistry.[1] Its derivatives, such as Fmoc-Dap(Boc)-OH, are commercially available and extensively used as building blocks for synthesizing cyclic peptides, branched peptides, and for introducing labels or other moieties.[2][3]
-
3,4-Diaminobenzoic Acid (Dbz) Derivatives: Dbz is an aromatic diamino acid that serves as a versatile linker, particularly in the synthesis of cyclic peptides and as a scaffold in medicinal chemistry.[4][5] Its rigid structure can be advantageous for creating conformationally constrained peptides.
Performance Comparison in Peptide Synthesis
The efficiency of incorporating diamino acids into a peptide sequence is crucial for the overall yield and purity of the final product. While specific data for this compound is limited, we can infer its potential performance based on general principles of peptide synthesis and compare it with the established performance of Dap and Dbz derivatives.
Table 1: Performance Characteristics of Diamino Acid Reagents in Peptide Synthesis
| Feature | This compound (Predicted) | 2,3-Diaminopropionic Acid (Dap) Derivatives | 3,4-Diaminobenzoic Acid (Dbz) Derivatives |
| Coupling Efficiency | May experience steric hindrance due to the two protected amino groups on the α-carbon, potentially requiring optimized coupling conditions. | Generally high coupling yields (>99%) with standard coupling reagents like HATU or HBTU.[6] | High coupling yields reported, with optimized protocols achieving 40-94% for the synthesis of Fmoc-amino acid-Dbz-OH derivatives.[4][7] |
| Potential Side Reactions | The gem-diamino structure might be susceptible to specific side reactions under certain cleavage or deprotection conditions. | Risk of side reactions is low with appropriate orthogonal protecting groups. | The aromatic nature can influence reaction kinetics and potentially lead to side reactions if not handled correctly. |
| Impact on Peptide Structure | Introduces a unique gem-diamino moiety which could significantly alter local peptide conformation and flexibility. | Provides a flexible linker for cyclization or attachment of side chains. | Imparts rigidity to the peptide backbone, useful for creating constrained structures. |
| Purity of Final Peptide | Dependent on coupling efficiency and potential side reactions. Purification via RP-HPLC would be necessary. | High purity achievable with standard SPPS protocols and purification.[6] | High purity can be achieved, as demonstrated in the synthesis of cyclic peptides.[8] |
Experimental Protocols
Detailed methodologies are essential for the successful application of these reagents. Below are representative protocols for solid-phase peptide synthesis (SPPS) using diamino acid derivatives.
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating a Diamino Acid
This protocol outlines a standard Fmoc-based SPPS cycle.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh solution of 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (including the diamino acid derivative) (3-5 equivalents) with a coupling reagent such as HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids, longer coupling times or the use of more potent coupling reagents like COMU may be necessary.[3][4]
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Synthesis of Fmoc-Amino Acid-Dbz-OH Derivative
This protocol is adapted from a published one-step synthesis method.[7]
-
Dissolve Fmoc-protected amino acid (1.0 eq) and HATU (1.2 eq) in DMF.
-
Add N-methylmorpholine (NMM) (2.0 eq) to the solution under a nitrogen atmosphere and stir for 60 minutes.
-
Cool the solution to 0°C and add 3,4-diaminobenzoic acid (1.3 eq) in four portions every 10 minutes.
-
Stir the resulting solution at room temperature for 140 minutes under a nitrogen atmosphere.
-
Partially remove the DMF under vacuum and add water to precipitate the product.
-
Stir the slurry for 60 minutes, filter, and dry the solid to obtain the Fmoc-amino acid-Dbz-OH derivative.
Visualization of Workflows and Pathways
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for solid-phase peptide synthesis.
Conceptual Application in a Drug Delivery System
Caption: Role of a diamino acid linker in a targeted drug delivery system.
Conclusion
The selection of a diamino acid reagent in peptide synthesis and bioconjugation is a critical decision that influences the properties and performance of the final molecule. While 2,3-Diaminopropionic acid and 3,4-Diaminobenzoic acid derivatives are well-established reagents with a proven track record, the novel structure of this compound presents intriguing possibilities for creating unique peptide architectures.
Further experimental investigation is required to fully elucidate the performance characteristics of this compound. However, for researchers seeking to explore novel peptide conformations and functionalities, this reagent warrants consideration. For applications requiring well-established and predictable outcomes, Dap and Dbz derivatives remain the industry standard. This guide serves as a starting point for researchers to make informed decisions based on the specific requirements of their projects.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Amino Acid Protection Strategies in Peptide Synthesis: The Industry Standard vs. an Enigmatic Alternative
An in-depth analysis of Fmoc-protected amino acids, the cornerstone of modern peptide synthesis, and an objective look at 2,2-Bis((methoxycarbonyl)amino)acetic acid, a compound with purported applications in the field.
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a fundamental and critical process. The choice of protecting groups for amino acids is a key determinant of the efficiency, purity, and overall success of peptide synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group has long been the dominant and well-established choice for solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of the well-understood Fmoc-based methodology with the available information on this compound, a less-documented compound also mentioned in the context of peptide synthesis.
I. The Gold Standard: Fmoc-Protected Amino Acids
The Fmoc group is a base-labile protecting group for the α-amino group of amino acids.[1] Its introduction revolutionized peptide synthesis by offering a milder and more orthogonal protection strategy compared to the older Boc/Bzl method.[2][3] The Fmoc/tBu strategy, where side chains are protected by acid-labile tert-butyl (tBu) groups, is the most common approach in modern SPPS.[4]
Fmoc-based solid-phase peptide synthesis is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support, typically a resin.[2] Each cycle consists of two main steps:
-
Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide using a weak base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5]
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the peptide chain.[2]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, usually with a strong acid cocktail, such as trifluoroacetic acid (TFA).[6]
Diagram: General Workflow of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
The performance of Fmoc-amino acids in SPPS is well-documented, with typical coupling efficiencies exceeding 99%.[7] However, certain amino acid couplings can be challenging due to steric hindrance or other factors. The choice of coupling reagent is critical for achieving high efficiency.
| Coupling Reagent Class | Examples | Relative Reactivity | Key Considerations |
| Carbodiimides | DIC, DCC | Moderate | Economical, but can lead to racemization and side reactions. Often used with additives like HOBt or Oxyma. |
| Onium Salts (Aminium/Uronium) | HBTU, HATU, HCTU, COMU | High to Very High | Highly efficient, fast reaction times, and reduced risk of racemization. HATU is particularly effective for sterically hindered couplings. |
| Onium Salts (Phosphonium) | PyBOP, PyAOP | High to Very High | Effective for hindered couplings, including N-methylated amino acids. |
This table summarizes general performance characteristics and is not exhaustive.
-
Mild Deprotection Conditions: The use of a weak base for Fmoc removal preserves acid-labile side-chain protecting groups and the linker to the resin, allowing for an orthogonal protection strategy.[2]
-
High Purity and Yield: The efficiency of the coupling and deprotection steps generally leads to high yields of the desired peptide with high purity.
-
Automation: The cyclical nature and mild conditions of Fmoc-SPPS are well-suited for automated peptide synthesizers.[5]
-
Versatility: A wide variety of Fmoc-protected amino acids, including non-natural ones, are commercially available, enabling the synthesis of diverse and complex peptides.
-
Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate under basic deprotection conditions, which can lead to side products.[7]
-
Aggregation: Hydrophobic peptide sequences can aggregate on the resin, leading to incomplete coupling and deprotection.
-
Cost: Fmoc-amino acids and modern coupling reagents can be more expensive than those used in older methods.
A standard manual protocol for a single coupling cycle in Fmoc-SPPS is provided below.
Materials:
-
Fmoc-protected amino acid
-
Peptide synthesis resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure (assuming 0.1 mmol scale):
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and mix for 2-5 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
The cycle is then repeated with the next amino acid in the sequence.
Diagram: Fmoc Deprotection Mechanism
Caption: The β-elimination mechanism of Fmoc group removal by piperidine.
II. The Enigmatic Alternative: this compound
In contrast to the extensive documentation for Fmoc-amino acids, "this compound" is a compound for which there is a significant lack of detailed, publicly available scientific literature regarding its application and performance in peptide synthesis.
Some chemical suppliers list this compound and mention its use in peptide synthesis, suggesting it may serve as a building block.[8] The structure, with two methoxycarbonylamino groups attached to a central acetic acid, is unique. It has been proposed that the methoxycarbonyl groups could act as protecting groups that enhance stability while allowing for controlled deprotection.
Given its structure, it is plausible that this compound could be used as a protected glycine derivative or a specialized building block. The two methoxycarbonyl groups could potentially be removed under specific conditions to reveal the amino groups for subsequent reactions. However, without experimental data, the deprotection conditions, efficiency, and potential side reactions remain speculative.
A thorough search of scientific databases, patent literature, and technical documentation did not yield any quantitative performance data for this compound in peptide synthesis. There are no published studies comparing its coupling efficiency, racemization suppression, or overall peptide yield and purity against the established Fmoc methodology.
Therefore, a direct, data-driven comparison with Fmoc-protected amino acids is not currently possible.
Based on its structure, one could speculate on potential advantages, although these are not substantiated by experimental evidence:
-
Unique Structural Motif: It could be used to introduce a gem-diamino functionality into a peptide chain, which might confer novel structural or biological properties.
-
Alternative Deprotection Chemistry: The methoxycarbonyl groups would likely be removed under conditions different from the standard Fmoc or Boc deprotection, potentially offering an additional layer of orthogonality in complex syntheses.
| Feature | This compound |
| Proposed Use | Building block in peptide synthesis |
| Protecting Groups | Two methoxycarbonyl groups |
| Deprotection Conditions | Not documented in peptide synthesis literature |
| Coupling Efficiency | No data available |
| Racemization | No data available |
| Advantages | Hypothetical (e.g., unique structure, orthogonality) |
| Disadvantages | Lack of documentation, unknown performance |
III. Conclusion and Recommendations
For researchers and professionals in peptide synthesis, Fmoc-protected amino acids remain the undisputed industry and academic standard. The methodology is robust, well-documented, and supported by a vast array of commercially available reagents and automated synthesizers. The advantages of mild deprotection conditions, high yields, and versatility make it the preferred choice for the synthesis of a wide range of peptides.
While This compound is mentioned in some commercial contexts for peptide synthesis, the lack of peer-reviewed data and detailed experimental protocols makes it an enigmatic and high-risk alternative. Its practical utility, performance, and potential advantages remain unproven in the broader scientific community.
Recommendation: For routine and complex peptide synthesis, the use of Fmoc-protected amino acids is strongly recommended. For researchers interested in novel peptide modifications and chemistries, this compound may represent an area for exploratory research, but it should be approached with the understanding that significant methods development and validation would be required. Any application of this compound would necessitate a thorough investigation into its reactivity, deprotection conditions, and impact on peptide purity and yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Recognition of MHC-II peptide ligands that contain β-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bis[(methoxycarbonyl)amino]acetic acid [myskinrecipes.com]
Evaluating the Efficiency of 2,2-Bis((methoxycarbonyl)amino)acetic acid as a Synthetic Scaffold for Amino Acid Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of natural and unnatural α-amino acids is a cornerstone of modern medicinal chemistry and drug discovery. The choice of synthetic scaffold plays a pivotal role in determining the efficiency, versatility, and overall cost-effectiveness of the synthetic route. This guide provides a comprehensive evaluation of "2,2-Bis((methoxycarbonyl)amino)acetic acid" as a synthetic scaffold, comparing its performance with established alternative methods for α-amino acid synthesis. The comparison is based on available experimental data, focusing on key metrics such as reaction yield, procedural complexity, and starting material cost.
This compound: A Versatile Glycine Enolate Equivalent
This compound, and its more commonly used diethyl ester analogue, diethyl acetamidomalonate, are valuable scaffolds in the amidomalonate synthesis of α-amino acids. This method represents a variation of the classic malonic ester synthesis and provides a reliable route to a wide array of α-amino acids.[1] The core utility of this scaffold lies in its ability to function as a protected glycine equivalent. The two methoxycarbonylamino or acetamido groups serve to protect the nitrogen atom and activate the α-carbon, facilitating its deprotonation to form a stable enolate. This enolate can then be alkylated with various electrophiles to introduce the desired amino acid side chain.
Comparative Analysis of Synthetic Scaffolds for Amino Acid Synthesis
To objectively evaluate the efficiency of the amidomalonate scaffold, it is compared against three other widely used methods for α-amino acid synthesis: the Strecker synthesis, the Gabriel synthesis, and the reductive amination of α-keto acids. The following sections provide a detailed comparison of these methods, including quantitative data, experimental protocols, and workflow diagrams.
Quantitative Performance Comparison
The following table summarizes the typical yields for the synthesis of phenylalanine using the different methods. It is important to note that the reaction conditions, scales, and specific reagents may vary between the cited sources, which can influence the reported yields.
| Synthesis Method | Key Scaffold/Precursor | Typical Yield for Phenylalanine (%) | Reference |
| Amidomalonate Synthesis | Diethyl acetamidomalonate | 62-65 | [2] |
| Strecker Synthesis | Phenylacetaldehyde, Ammonia, Cyanide | 92-98 | [3] |
| Gabriel Synthesis | Potassium phthalimide, Diethyl bromomalonate | Generally high, specific yield for phenylalanine not readily available in cited sources. | [4] |
| Reductive Amination | Phenylpyruvic acid | Yield not specified in the search results, but the method is generally high-yielding. | [5] |
Cost of Starting Materials
The economic viability of a synthetic route is a critical factor. The following table provides an approximate cost comparison of the key starting materials for each method. Prices are subject to change and vary by supplier and purity.
| Starting Material | Synthesis Method | Approximate Price (USD) |
| Diethyl acetamidomalonate | Amidomalonate Synthesis | $70 / 100g |
| Potassium phthalimide | Gabriel Synthesis | $20 - $1500 / 500g |
| Sodium Cyanide | Strecker Synthesis | $75 / 100g |
| Pyruvic acid (an α-keto acid) | Reductive Amination | $35 / 100g |
Experimental Protocols and Workflows
Detailed experimental procedures and visual workflows for each synthetic method are provided below to facilitate a deeper understanding of their practical implementation.
Amidomalonate Synthesis
The amidomalonate synthesis offers a versatile and relatively safe method for the preparation of a wide range of α-amino acids.[6]
Experimental Protocol
Synthesis of Phenylalanine:
-
Deprotonation: Diethyl acetamidomalonate is treated with a strong base, such as sodium ethoxide in ethanol, to generate the corresponding enolate.
-
Alkylation: The enolate is then reacted with benzyl chloride in an SN2 reaction to introduce the benzyl side chain.
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed using aqueous acid (e.g., HCl) and heated. This step removes the acetyl protecting group and hydrolyzes the ester groups, followed by decarboxylation to yield racemic phenylalanine.[6]
Workflow Diagram
Caption: Workflow of the Amidomalonate Synthesis.
Strecker Synthesis
The Strecker synthesis is a classic and highly efficient method for preparing α-amino acids from aldehydes or ketones.[7][8]
Experimental Protocol
Synthesis of Phenylalanine:
-
Imine Formation: Phenylacetaldehyde is reacted with ammonia to form the corresponding imine.
-
Cyanide Addition: A cyanide source, such as sodium cyanide, is added to the imine, which undergoes nucleophilic attack to form an α-aminonitrile.
-
Hydrolysis: The α-aminonitrile is then hydrolyzed with a strong acid (e.g., HCl) to convert the nitrile group into a carboxylic acid, yielding phenylalanine.[8][9]
Workflow Diagram
Caption: Workflow of the Strecker Synthesis.
Gabriel Synthesis
The Gabriel synthesis is a robust method that utilizes a phthalimide protected nitrogen source to avoid over-alkylation, a common side reaction in amine synthesis.[4][10]
Experimental Protocol
Synthesis of Phenylalanine:
-
Phthalimide Alkylation: Potassium phthalimide is reacted with diethyl bromomalonate in an SN2 reaction.
-
Deprotonation and Alkylation: The resulting product is deprotonated with a base, and then alkylated with benzyl bromide.
-
Hydrolysis and Decarboxylation: The intermediate is then subjected to acidic hydrolysis to remove the phthalimide and ester groups, followed by decarboxylation upon heating to yield phenylalanine.[11]
Workflow Diagram
Caption: Workflow of the Gabriel Synthesis.
Reductive Amination of α-Keto Acids
This method involves the conversion of an α-keto acid to an α-amino acid through the formation and subsequent reduction of an imine intermediate.[12]
Experimental Protocol
Synthesis of Phenylalanine:
-
Imine Formation: Phenylpyruvic acid is reacted with ammonia to form an intermediate imine.
-
Reduction: The imine is then reduced in situ using a suitable reducing agent, such as sodium borohydride or catalytic hydrogenation, to yield phenylalanine.[5]
Workflow Diagram
Caption: Workflow of Reductive Amination.
Conclusion
The evaluation of "this compound" and its analogues as synthetic scaffolds reveals that the amidomalonate synthesis is a highly versatile and reliable method for the preparation of a diverse range of α-amino acids. While it may not always offer the highest yields compared to methods like the Strecker synthesis, it avoids the use of highly toxic reagents like cyanide.
-
Strecker Synthesis often provides the highest yields but involves the use of hazardous cyanide salts, requiring stringent safety precautions.
-
Gabriel Synthesis is a high-yielding method that effectively prevents over-alkylation but can involve multiple steps and potentially harsh hydrolysis conditions.[4]
-
Reductive Amination of α-Keto Acids is a direct and often high-yielding route, but the availability and stability of the starting α-keto acids can be a limiting factor.
Ultimately, the choice of the optimal synthetic scaffold and method will depend on the specific target amino acid, the desired scale of the synthesis, available laboratory equipment, and safety considerations. The amidomalonate scaffold, represented by compounds like "this compound," remains a valuable and practical tool in the arsenal of the synthetic chemist for the construction of complex amino acid derivatives.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3867436A - Method of preparing phenylalanine - Google Patents [patents.google.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Phenylpyruvic acid - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. chemistnotes.com [chemistnotes.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. perlego.com [perlego.com]
- 11. medschoolcoach.com [medschoolcoach.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to Protecting Groups for Diaminoacetic Acid in Specialized Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental in modern organic synthesis, particularly in the fields of peptide chemistry and drug development. Diaminoacetic acid (DAA), a non-proteinogenic amino acid, serves as a valuable scaffold for constructing complex molecules, including peptidomimetics and heterocyclic compounds.[1][2] The presence of two primary amino groups necessitates a robust and orthogonal protection strategy to achieve selective functionalization. This guide provides an objective comparison of three commonly employed amino-protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—for their application to diaminoacetic acid, supported by experimental data and detailed protocols.
The choice of a protecting group is dictated by its stability under various reaction conditions and the mildness of its removal, ensuring that other functionalities within the molecule remain intact.[3][4] The concept of "orthogonality" is paramount; each protecting group should be cleavable under a unique set of conditions that do not affect the others.[5][6] This allows for the sequential deprotection and modification of the two amino groups on the diaminoacetic acid core, a critical requirement in multi-step synthesis.[7][8]
This comparison focuses on the practical aspects of each protecting group: ease of introduction, stability profile, and conditions for removal, providing researchers with the necessary information to select the optimal strategy for their specific synthetic target.
Comparative Analysis of Protecting Groups
The Boc, Cbz, and Fmoc groups are all carbamate-based protections, but their distinct chemical properties lead to different applications.[9][10]
-
Boc (tert-Butoxycarbonyl): This group is a staple in peptide synthesis, prized for its stability in basic and nucleophilic conditions while being easily removed by moderate to strong acids, such as trifluoroacetic acid (TFA).[11][12] Its acid lability makes it orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[13]
-
Cbz (Benzyloxycarbonyl or Z): As one of the earliest developed amino-protecting groups, Cbz is known for its robustness.[14][15] It is stable to both mildly acidic and basic conditions, making it compatible with many synthetic transformations.[14] Its primary removal method is catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), which proceeds under neutral and mild conditions.[15][16] Strong acids like HBr in acetic acid can also be used for cleavage.[9][17]
-
Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[18][19] Its key advantage is its lability to mild bases, typically a solution of piperidine in an inert solvent.[20][21] This allows for an orthogonal protection scheme with acid-labile side-chain protecting groups (like t-butyl ethers or esters) and linkers.[19]
Below is a summary of the key characteristics of each protecting group.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Structure | |||
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O)[22] | Benzyl chloroformate (Cbz-Cl)[14][15] | 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu[18][23] |
| Protection Conditions | Aqueous base (e.g., NaOH, NaHCO₃) or organic base in an organic solvent.[24][25] | Schotten-Baumann conditions (aqueous base, e.g., Na₂CO₃) at low temperature.[14][15] | Aqueous base (e.g., NaHCO₃) in a dioxane/water mixture.[18][23] |
| Deprotection Reagents | Strong acids (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM)).[11][26] | Catalytic Hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr/AcOH).[9][14][15] | Mild organic bases (e.g., 20% Piperidine in DMF).[20][23] |
| Cleavage Byproducts | Isobutylene and CO₂.[11] | Toluene and CO₂.[15] | Dibenzofulvene-piperidine adduct.[21] |
| Stability | Stable to base and hydrogenolysis.[27] | Stable to mild acid and base.[14] | Stable to acid and hydrogenolysis.[20] |
| Orthogonality | Orthogonal to Fmoc and Cbz.[13] | Orthogonal to Boc and Fmoc.[15] | Orthogonal to Boc and Cbz.[18] |
Quantitative Data Summary
The following table summarizes representative yields for the protection and deprotection reactions involving these groups on various amines and amino acids. Yields can be highly substrate-dependent, but these values provide a general benchmark for comparison.
| Reaction | Substrate | Reagents & Conditions | Typical Yield (%) | Reference |
| Boc Protection | Various Diamines | Boc₂O, Me₃SiCl, MeOH | 66-95% | [25] |
| Boc Protection | Amines | Boc₂O, Water:Acetone | 90-98% | [22] |
| Boc Deprotection | N-Boc Amines | 25% TFA in DCM | >95% (crude) | [26] |
| Boc Deprotection | N-Boc Amines | Water at 100°C | 90-97% | [27] |
| Cbz Protection | Glycine | Cbz-Cl, aq. Na₂CO₃, 0°C | >90% | [14] |
| Cbz Protection | Various Amines | Cbz-Cl, NaHCO₃, THF/H₂O | 90% | [15] |
| Cbz Deprotection | N-Cbz Compound | H₂, 5% Pd-C, MeOH, 60°C | High (used crude) | [15] |
| Cbz Deprotection | N-Cbz Compound | H₂, 10% Pd/C, MeOH | Quantitative | [14] |
| Fmoc Protection | D-Threonine | Fmoc-OSu, NaHCO₃, THF/H₂O | High (not specified) | [23] |
| Fmoc Protection | Amino Acid | Fmoc-OSu, aq. Na₂CO₃ | >90% (general) | [18] |
| Fmoc Deprotection | N-Fmoc Compound | Morpholine, Acetonitrile | High (used crude) | [23] |
| Fmoc Deprotection | N-Fmoc Peptide | 20% Piperidine in DMF | Quantitative | [20] |
Mandatory Visualizations
The following diagrams illustrate the chemical structures, an orthogonal deprotection strategy, and a general experimental workflow for using these protecting groups with diaminoacetic acid.
Caption: Figure 1. Structures of Protected Diaminoacetic Acid.
Caption: Figure 2. Orthogonal Deprotection Strategy.
Caption: Figure 3. General Experimental Workflow.
Experimental Protocols
The following are representative protocols for the introduction and removal of Boc, Cbz, and Fmoc protecting groups. These should be adapted based on the specific substrate and scale of the reaction.
Protocol 1: Selective Mono-Boc Protection of a Diamine[25][28]
This method utilizes in-situ generation of HCl to mono-protonate the diamine, allowing for selective protection of the remaining free amino group.
-
Materials: Diamine (1.0 equiv), Anhydrous Methanol (MeOH), Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv), Water, 2 M Sodium Hydroxide (NaOH), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the diamine in anhydrous methanol under an inert atmosphere and cool to 0°C in an ice bath.
-
Add chlorotrimethylsilane dropwise. Me₃SiCl reacts with methanol to generate one equivalent of HCl in situ, which protonates one of the amino groups.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add water, followed by a solution of Boc₂O in methanol.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Dilute the mixture with water and wash with diethyl ether to remove impurities.
-
Adjust the aqueous layer to pH >12 with 2 M NaOH to deprotonate the ammonium salt.
-
Extract the mono-Boc protected product into dichloromethane (3 x volumes).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Protocol 2: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)[14]
-
Materials: Amino acid (1.0 equiv), 1 M Sodium Carbonate (Na₂CO₃) solution (2.5 equiv), Benzyl Chloroformate (Cbz-Cl) (1.1 equiv), Diethyl ether, 1 M Hydrochloric Acid (HCl), Ethyl Acetate.
-
Procedure:
-
Dissolve the amino acid in the 1 M Na₂CO₃ solution in a flask and cool to 0°C in an ice bath.
-
While stirring vigorously, add Cbz-Cl dropwise, ensuring the temperature remains below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl, which will precipitate the product.
-
Extract the Cbz-protected amino acid with ethyl acetate (3 x volumes).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Protocol 3: Nα-Fmoc Protection of an Amino Acid[18]
-
Materials: Amino acid (1.0 equiv), 10% aqueous Na₂CO₃ solution, Dioxane, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equiv), Diethyl ether, 1 M HCl, Ethyl Acetate.
-
Procedure:
-
Dissolve the amino acid in the 10% aqueous Na₂CO₃ solution.
-
In a separate flask, dissolve Fmoc-OSu in dioxane.
-
Add the Fmoc-OSu solution to the stirring amino acid solution at room temperature.
-
Stir the reaction for several hours or overnight.
-
Dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other impurities.[18]
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the Fmoc-amino acid.[18]
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Protocol 4: Deprotection Methods
-
Boc Deprotection:
-
Dissolve the Boc-protected compound in a minimal amount of Dichloromethane (DCM).[26]
-
Add an excess (e.g., 10-20 equivalents, often used as a 20-50% solution in DCM) of Trifluoroacetic Acid (TFA).[26]
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the amine salt.
-
-
Cbz Deprotection (Hydrogenolysis): [14]
-
Dissolve the Cbz-protected compound in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).
-
Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) catalyst.
-
Secure the flask to a hydrogenation apparatus, evacuate, and backfill with hydrogen gas (H₂). Repeat three times.
-
Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric catalyst (keep the pad wet).
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
-
Fmoc Deprotection: [20]
-
Dissolve the Fmoc-protected compound in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir at room temperature for 5-30 minutes. The reaction is typically very fast.
-
Remove the solvent under reduced pressure. The crude product often contains the dibenzofulvene-piperidine adduct, which may require purification by chromatography or precipitation/crystallization to remove.
-
References
- 1. Most efficient routes for the synthesis of alpha,beta-diamino acid-derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. CAS 176039-39-7: N-boc-N'-fmoc-diaminoacetic acid [cymitquimica.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. tdcommons.org [tdcommons.org]
- 18. benchchem.com [benchchem.com]
- 19. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 20. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 21. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 22. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. total-synthesis.com [total-synthesis.com]
- 24. beilstein-journals.org [beilstein-journals.org]
- 25. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 26. Boc Deprotection - TFA [commonorganicchemistry.com]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Biological Activity of Compounds Derived from 2,2-Bis((methoxycarbonyl)amino)acetic Acid: A Comparative Guide
Initial investigations into the biological activities of compounds directly derived from 2,2-bis((methoxycarbonyl)amino)acetic acid have revealed a significant gap in the currently available scientific literature. While this molecule is recognized as a versatile intermediate in organic synthesis, specific studies detailing the synthesis and subsequent biological evaluation of its direct derivatives are not readily found in public databases.
Our comprehensive search strategy, targeting anticancer, antimicrobial, and other pharmacological activities of compounds synthesized from this compound, did not yield specific research articles with the detailed experimental data required for a comparative guide. The search results were generally broad, focusing on larger classes of compounds such as heterocyclic systems or derivatives of structurally related but distinct molecules like diethyl 2,2-diaminomalonate and other gem-diamino compounds.
This lack of specific data prevents a direct comparison of the biological performance of derivatives of this compound. The core requirements of providing quantitative data in structured tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows cannot be fulfilled without foundational research demonstrating the synthesis and biological testing of such compounds.
Researchers, scientists, and drug development professionals interested in the potential of this compound as a scaffold for novel bioactive molecules should consider this an unexplored area of research. Future work could focus on:
-
Synthesis of a library of derivatives: Utilizing the reactive functional groups of this compound to create a diverse range of compounds, including amides, esters, and heterocyclic structures.
-
Screening for biological activity: Evaluating these novel compounds in a variety of in vitro and in vivo assays to identify potential anticancer, antimicrobial, anti-inflammatory, or other therapeutic properties.
-
Structure-activity relationship (SAR) studies: Once active compounds are identified, systematic modifications to the chemical structure can be made to optimize their potency and selectivity.
Given the absence of specific data, we are unable to provide the requested comparison guide. Further primary research is necessary to elucidate the biological potential of compounds derived from this compound.
Assessing the performance of "2,2-Bis((methoxycarbonyl)amino)acetic acid" in the synthesis of bioactive molecules
The synthesis of novel bioactive molecules is a cornerstone of modern drug discovery and development. The selection of appropriate building blocks is a critical decision that significantly impacts the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth assessment of the performance of "2,2-Bis((methoxycarbonyl)amino)acetic acid," a specialized reagent, in the synthesis of bioactive molecules. Due to a notable lack of specific, publicly available experimental data directly employing this reagent in the synthesis of named bioactive compounds, this guide will focus on its potential applications based on its chemical structure and compare it to more established, alternative synthetic strategies.
Introduction to this compound
"this compound," with the CAS number 110599-27-4, is an organic compound that features a central alpha-carbon double-substituted with methoxycarbonylamino groups. This unique structure suggests its potential utility as a geminal-diamino acid surrogate. Such compounds are valuable in medicinal chemistry for the introduction of a diamino-methane moiety, which can act as a transition-state isostere or a core scaffold in various bioactive molecules. While it is cited as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly herbicides and plant growth regulators, specific examples in the context of drug synthesis are not readily found in peer-reviewed literature.
Comparative Performance Analysis: A Theoretical Approach
In the absence of direct experimental data for "this compound," we will present a comparative analysis against well-established methods for the synthesis of functionalities that could theoretically be derived from this reagent. The primary theoretical application of this reagent would be in the formation of N-acyliminium ions or their equivalents, which are powerful intermediates for the formation of carbon-carbon and carbon-heteroatom bonds.
For a hypothetical synthesis requiring a gem-diamino functional group, we will compare the potential use of "this compound" with a standard alternative: the Pictet-Spengler reaction, a widely used method for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures.
Table 1: Theoretical Comparison of Synthetic Approaches
| Feature | This compound | Pictet-Spengler Reaction |
| Precursor Availability | Specialized chemical, may require custom synthesis. | Readily available tryptamine and aldehyde/ketone starting materials. |
| Reaction Scope | Potentially broad for creating gem-diamino compounds. | Well-established for the synthesis of specific heterocyclic scaffolds. |
| Reaction Conditions | Likely requires activation of the carboxylic acid and subsequent reaction with a nucleophile. | Typically requires acidic conditions. |
| Potential Yield & Purity | Unknown due to lack of published data. | Generally provides good to excellent yields. |
| Key Intermediates | N-acyliminium ion or equivalent. | Iminium ion. |
Experimental Protocols: A Look at an Alternative
As no specific experimental protocols for "this compound" in bioactive molecule synthesis are available, we provide a detailed, generalized protocol for the Pictet-Spengler reaction, a common alternative for constructing molecular scaffolds that might be targeted with our compound of interest.
Pictet-Spengler Reaction Protocol
-
Reactant Dissolution: Dissolve the tryptamine derivative (1 equivalent) in a suitable solvent (e.g., toluene, dichloromethane, or acetonitrile).
-
Aldehyde/Ketone Addition: Add the aldehyde or ketone (1-1.2 equivalents) to the solution.
-
Acid Catalysis: Add a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid, or scandium triflate).
-
Reaction Execution: Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Synthetic Pathways
To illustrate the logical flow of a common synthetic pathway for which "this compound" could be a theoretical precursor, a diagram of the Pictet-Spengler reaction is provided below.
Caption: General workflow of the Pictet-Spengler reaction.
Conclusion
While "this compound" presents an interesting structural motif with theoretical potential in the synthesis of bioactive molecules, the current lack of published, specific examples of its application makes a direct performance assessment challenging. Researchers and drug development professionals considering its use would need to undertake significant exploratory work to establish its reactivity, scope, and efficiency in their desired synthetic transformations. In contrast, well-established methodologies like the Pictet-Spengler reaction offer a reliable and predictable route for the synthesis of certain classes of bioactive compounds. As the body of chemical literature expands, future work may yet elucidate the practical utility of "this compound" and carve out a niche for this unique reagent in the synthetic chemist's toolbox.
Structural and functional comparison of linkers derived from "2,2-Bis((methoxycarbonyl)amino)acetic acid"
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient and specific release of the payload within the target tumor cells. Dipeptide linkers, which are susceptible to cleavage by lysosomal proteases like cathepsin B, are a cornerstone of modern ADC design.[1]
This guide provides an objective comparison of commonly used dipeptide linkers, focusing on their structural differences, functional performance, and the experimental protocols used for their evaluation.
Structural and Functional Comparison of Dipeptide Linkers
The most utilized dipeptide linkers in approved ADCs include Val-Cit (valine-citrulline) and Val-Ala (valine-alanine).[2] Another well-studied dipeptide linker is Phe-Lys (phenylalanine-lysine). The choice of amino acids in the dipeptide sequence significantly influences the linker's susceptibility to enzymatic cleavage and its overall stability.
In the design of dipeptide linkers, incorporating a hydrophobic amino acid such as Valine, Phenylalanine, or Alanine at the P2 position and Lysine or Citrulline at the P1 position has been shown to enhance the cleavage rate mediated by cathepsin B.[3]
| Linker | Key Structural Feature | Cleavage Susceptibility | Plasma Stability | Key Advantages |
| Val-Cit | Contains citrulline, a non-proteinogenic amino acid. | Readily cleaved by lysosomal proteases, particularly cathepsin B.[1] | Generally high stability in human plasma.[4] | Well-established and widely used in approved ADCs like Adcetris.[2][] |
| Phe-Lys | Composed of two common proteinogenic amino acids. | Highly efficient substrate for cathepsin B, showing a faster cleavage rate than Val-Cit with the isolated enzyme.[1] | Substantially less stable than Val-Cit in human plasma.[4] | Offers a balance of controlled payload release and synthetic accessibility.[1] |
| Val-Ala | Utilizes two hydrophobic amino acids. | Cleavable by lysosomal proteases.[] | Comparable stability to Val-Cit.[2] | Higher hydrophilicity compared to Val-Cit, which is advantageous for lipophilic payloads and can achieve a high drug-to-antibody ratio (DAR) with limited aggregation.[2][] |
Performance Data of Dipeptide Linkers
The following table summarizes key performance data for different dipeptide linkers based on available experimental results.
| Parameter | Val-Cit Linker | Phe-Lys Linker | Notes |
| Cleavage Rate (isolated Cathepsin B) | Slower | Approximately 30-fold faster than Val-Cit. | This highlights the high efficiency of Phe-Lys as a cathepsin B substrate.[1] |
| Cleavage Rate (rat liver lysosomal preparation) | Comparable to Phe-Lys | Comparable to Val-Cit | Suggests that other lysosomal enzymes can process Val-Cit at a similar rate to Phe-Lys.[1] |
| Plasma Stability | High | Significantly lower than Val-Cit | A critical factor for preventing off-target toxicity.[4] |
Experimental Protocols
Accurate assessment of ADC linker stability and cleavage relies on robust and well-defined experimental protocols.[6]
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species.[6]
Methodology:
-
ADC Incubation: The ADC is incubated at a specific concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[6]
-
Time Points: Aliquots of the incubation mixture are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[6]
-
Sample Analysis: The samples are analyzed to quantify the amount of intact ADC, total antibody, and released payload. An enzyme-linked immunosorbent assay (ELISA) can be used to measure the concentration of the intact ADC.[6]
-
Data Analysis: The percentage of intact ADC or the concentration of the released payload is plotted against time to determine the half-life (t1/2) of the ADC in plasma.[7]
Lysosomal Stability Assay
Objective: To evaluate the efficiency of payload release within the targeted cellular compartment.[6]
Methodology:
-
Lysosome Isolation: Lysosomes are isolated from cultured cells or tissues (e.g., rat liver) through differential centrifugation and density gradient ultracentrifugation.[6]
-
ADC Incubation: The ADC is incubated with the isolated lysosomal fraction at 37°C in an appropriate acidic buffer (pH 4.5-5.0).[6]
-
Time Points: Aliquots are taken at various time points.[6]
-
Reaction Quenching: The enzymatic reaction is stopped, typically by adding a quenching solution like acetonitrile.[6]
-
Sample Analysis: The samples are analyzed, usually by LC-MS, to quantify the amount of released payload and remaining intact ADC.[6]
Cathepsin B-Mediated ADC Linker Cleavage Assay
Objective: To determine the rate of linker cleavage and payload release in the presence of a specific enzyme.[8]
Methodology:
-
Reaction Setup: The ADC is incubated with purified cathepsin B in a suitable buffer at 37°C.
-
Time Points: Aliquots of the reaction are taken at various time points and the enzymatic activity is quenched (e.g., by adding a protease inhibitor or by acidification).[8]
-
Sample Preparation: The samples are processed to separate the released payload from the ADC.
-
Analysis: The concentration of the released payload is quantified using methods like HPLC or LC-MS.
Visualizing ADC Mechanisms and Workflows
Caption: General pathway of ADC internalization and payload release.
Caption: Experimental workflow for an in vitro linker cleavage assay.
Caption: Logical comparison of dipeptide linker characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2,2-Bis((methoxycarbonyl)amino)acetic Acid
Proper disposal of laboratory chemicals is a critical aspect of ensuring the safety of personnel and protecting the environment. This guide provides a procedural, step-by-step plan for the disposal of 2,2-Bis((methoxycarbonyl)amino)acetic acid, tailored for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, a thorough hazard assessment should be conducted. Based on the acidic nature of the compound and data from similar chemicals, appropriate personal protective equipment must be worn.
| Area of Protection | Required PPE | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. |
| Eye and Face Protection | Safety goggles or a face shield | Protects against potential splashes of the chemical. |
| Skin and Body Protection | Laboratory coat | A long-sleeved lab coat should be worn to protect the skin. |
| Respiratory Protection | NIOSH-approved respirator | Recommended if handling the solid form outside of a fume hood to prevent inhalation of dust. |
Chemical Waste Classification and Segregation
Proper classification and segregation of chemical waste at the point of generation are crucial to prevent dangerous reactions and facilitate proper disposal.[1]
-
Waste Classification: Treat this compound as a hazardous chemical waste.[2] Almost any laboratory chemical requiring disposal should be managed as a hazardous waste.[2]
-
Segregation: This compound should be segregated as a non-halogenated organic acid waste. Do not mix it with incompatible materials such as strong bases, oxidizing agents, or reactive metals.[2]
Step-by-Step Disposal Procedure
All chemical waste must be disposed of through your institution's EHS program.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
-
Container Selection:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[2][3]
-
The label must include the full chemical name: "this compound".[3] Abbreviations are not acceptable.[3]
-
Indicate the approximate quantity of the waste.[3]
-
Include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information.[3]
-
-
Accumulation and Storage:
-
Arranging for Disposal:
-
Once the waste container is full or ready for pickup, contact your institution's EHS department to schedule a collection.[2]
-
Follow all institutional procedures for waste pickup requests.
-
-
Empty Container Disposal:
-
An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., water, if the compound is soluble).[2]
-
The rinsate must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing, deface the original label and dispose of the container as regular trash, in accordance with institutional policies.[2][6]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 5. How to Dispose of Chemical Waste Safely and Legally [kcmwaste.com]
- 6. vumc.org [vumc.org]
Personal protective equipment for handling 2,2-Bis((methoxycarbonyl)amino)acetic acid
This guide provides essential safety and logistical information for the handling of 2,2-Bis((methoxycarbonyl)amino)acetic acid. Given the absence of specific hazard data for this compound, it is crucial to handle it with the utmost care, assuming it may be hazardous. The following procedures are based on best practices for handling laboratory chemicals with unknown toxicity.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| Area of Protection | Required PPE | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before each use. |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield | Must comply with EN166 (EU) or OSHA (US) standards to protect against potential splashes.[1][2] |
| Skin and Body Protection | Laboratory coat | A lab coat with long sleeves should be worn at all times to protect skin from accidental contact. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the solid compound outside of a certified chemical fume hood or when aerosols may be generated.[3] |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. All manipulations of this compound should be performed within a certified chemical fume hood.
-
Preparation :
-
Handling :
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling.[4]
-
Clean the work area and any equipment used.
-
Properly store or dispose of the chemical and any contaminated materials.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all waste material, including unused compound and contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
-
Container Management :
-
Use a chemically compatible and sealable container for waste collection.
-
Keep the waste container closed except when adding waste.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Final Disposal :
-
Dispose of the chemical waste through a licensed and approved waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Disclaimer: This information is intended for guidance and is based on general laboratory safety principles for handling chemicals with unknown hazards. Always refer to any available Safety Data Sheet (SDS) for this compound and follow all institutional and regulatory safety protocols.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

